molecular formula C5H10FN B1394517 (1R,2R)-2-fluorocyclopentan-1-amine CAS No. 939398-71-7

(1R,2R)-2-fluorocyclopentan-1-amine

Cat. No.: B1394517
CAS No.: 939398-71-7
M. Wt: 103.14 g/mol
InChI Key: SYDPJQJXMGPZQF-RFZPGFLSSA-N
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Description

(1R,2R)-2-fluorocyclopentan-1-amine is a useful research compound. Its molecular formula is C5H10FN and its molecular weight is 103.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-2-fluorocyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-fluorocyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-fluorocyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPJQJXMGPZQF-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693373
Record name (1R,2R)-2-Fluorocyclopentan-1-amine
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Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921753-35-7, 939398-71-7
Record name rel-(1R,2R)-2-Fluorocyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921753-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-Fluorocyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of (1R,2R)-2-Fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereoselective synthesis of (1R,2R)-2-fluorocyclopentan-1-amine , a critical fluorinated scaffold in medicinal chemistry known for its utility in conformational locking and pKa modulation.

Executive Summary

Target Molecule: (1R,2R)-2-Fluorocyclopentan-1-amine (Trans-isomer) CAS: 1174986-12-9 (Generic), 13378-44-4 (Alcohol precursor) Core Challenge: Establishing the trans-fluorine-amine relationship with high enantiopurity (>98% ee) while preventing elimination to cyclopentenyl impurities. Primary Strategy: Enzymatic Kinetic Resolution (EKR) of the cis-halohydrin precursor followed by Mitsunobu inversion. Alternative Strategy: Curtius Rearrangement of enantiopure (1R,2R)-2-fluorocyclopentanecarboxylic acid (Process Route).

This guide prioritizes the Enzymatic Resolution + Mitsunobu Inversion route as it is the most versatile for discovery-stage synthesis, allowing access to all four stereoisomers from a common racemic precursor.

Retrosynthetic Analysis

To access the (1R,2R)-trans target, we must account for the stereochemical inversion inherent in nucleophilic substitution. The most robust disconnection involves the displacement of a hydroxyl group by a nitrogen nucleophile (Mitsunobu protocol).

  • Target: (1R,2R)-Trans-Amine

  • Transformation:

    
     Inversion
    
  • Required Precursor: (1S,2R)-Cis-Alcohol

  • Resolution Step: Lipase-catalyzed desymmetrization of racemic cis-2-fluorocyclopentan-1-ol.[1]

Retrosynthesis Target (1R,2R)-2-Fluorocyclopentan-1-amine (Trans Target) Precursor1 (1R,2R)-2-Fluorocyclopentyl azide (Trans) Target->Precursor1 Staudinger Reduction (Retention) Precursor2 (1S,2R)-2-Fluorocyclopentan-1-ol (Cis Precursor) Precursor1->Precursor2 Mitsunobu Azidation (Inversion) Racemate Racemic cis-2-Fluorocyclopentan-1-ol Precursor2->Racemate Enzymatic Kinetic Resolution (Burkholderia cepacia Lipase) Start 2-Fluorocyclopentanone (or Cyclopentene Oxide) Racemate->Start Diastereoselective Reduction (Separation of cis/trans)

Figure 1: Retrosynthetic logic flow. Note that the target trans-amine requires the cis-alcohol precursor due to the inversion step.

Detailed Methodology: The Enzymatic/Mitsunobu Route

Phase 1: Synthesis of Racemic cis-2-Fluorocyclopentan-1-ol

The synthesis begins with the generation of the 1,2-fluorohydrin motif. Reduction of 2-fluorocyclopentanone typically yields a mixture of cis and trans diastereomers, which must be separated before resolution.

Protocol:

  • Substrate: 2-Fluorocyclopentanone (commercially available or prepared via Selectfluor fluorination of cyclopentanone enol silane).

  • Reduction: Dissolve ketone (1.0 equiv) in MeOH at 0°C. Add NaBH

    
     (0.5 equiv) portion-wise.
    
    • Note: Bulky hydrides like L-Selectride may enhance diastereoselectivity but are often unnecessary if chromatographic separation is efficient.

  • Workup: Quench with sat. NH

    
    Cl, extract with Et
    
    
    
    O, dry over MgSO
    
    
    .
  • Separation: Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Trans-isomer typically elutes first (less polar due to intramolecular H-bonding F···HO).

    • Cis-isomer elutes second. Collect the cis-isomer.

Phase 2: Enzymatic Kinetic Resolution (EKR)

This is the chirality-defining step. We utilize Burkholderia cepacia lipase (BCL), which exhibits high enantioselectivity (


) for this substrate.[2]

Mechanism: The lipase preferentially acylates the (1R,2S)-enantiomer of the cis-alcohol, leaving the desired (1S,2R)-alcohol unreacted.

Experimental Protocol:

  • Reaction Mix: Suspend racemic cis-2-fluorocyclopentan-1-ol (10 mmol) in dry diisopropyl ether (DIPE) or MTBE (50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol, 3.0 equiv).

  • Catalyst: Add immobilized Burkholderia cepacia lipase (BCL) (500 mg, ~50 mg/mmol).

  • Incubation: Shake at 30°C and 200 rpm. Monitor conversion by GC or chiral HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24-48 h) by filtering off the enzyme.

  • Purification: Concentrate filtrate and separate via column chromatography.

    • Fraction A (Acylated): (1R,2S)-2-Fluorocyclopentyl acetate.

    • Fraction B (Alcohol): (1S,2R)-2-Fluorocyclopentan-1-ol (Target Precursor, >98% ee).

ParameterConditionRationale
Enzyme Burkholderia cepacia (BCL)Highest E-value for 5-membered rings [1].
Solvent DIPE or MTBEHydrophobic solvents preserve enzyme active site conformation.
Temp 25-30°CBalance between rate and enantioselectivity.
Stop Point 50% ConversionMaximizes ee of the remaining substrate (kinetic resolution principle).
Phase 3: Stereospecific Inversion to (1R,2R)-Amine

With the enantiopure (1S,2R)-alcohol in hand, we employ the Mitsunobu reaction to install the nitrogen with inversion of configuration.

Protocol:

  • Reagents: Dissolve (1S,2R)-alcohol (1.0 equiv), Triphenylphosphine (PPh

    
    , 1.2 equiv), and Phthalimide (1.2 equiv) in dry THF under Argon.
    
  • Addition: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

    • Critical Control: Maintain temp < 5°C to prevent elimination side products.

  • Reaction: Stir at 0°C for 1 h, then warm to RT overnight.

  • Intermediate Isolation: Concentrate and purify the (1R,2R)-2-fluorocyclopentylphthalimide via chromatography.

  • Deprotection: Dissolve intermediate in EtOH. Add Hydrazine monohydrate (5.0 equiv). Reflux for 2-4 h.

  • Workup: Cool, filter off phthalhydrazide precipitate. Acidify filtrate with HCl, wash with Et

    
    O (removes byproducts), then basify aqueous layer (NaOH) and extract product into DCM.
    
  • Salt Formation: Treat DCM solution with HCl/Dioxane to precipitate (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride .

ReactionScheme Substrate (1S,2R)-Alcohol (Cis, >98% ee) Intermed Oxyphosphonium Intermediate Substrate->Intermed PPh3, DIAD THF, 0°C Product (1R,2R)-Phthalimide (Trans, Inverted) Intermed->Product Phthalimide SN2 Attack Final (1R,2R)-Amine (Trans Target) Product->Final N2H4 EtOH, Reflux

Figure 2: Mitsunobu inversion pathway. The SN2 attack by phthalimide ensures the transformation from cis-alcohol to trans-amine.

Alternative "Process" Route: Curtius Rearrangement

For larger scales (>100g), the Mitsunobu route's atom economy (PPh3O waste) is non-ideal. The Curtius rearrangement offers a cleaner alternative if the carboxylic acid is available.

  • Precursor: (1R,2R)-2-Fluorocyclopentanecarboxylic acid.

    • Synthesis: Asymmetric fluorination of cyclopentane-beta-ketoesters or resolution of the racemic acid.

  • Activation: React acid with Diphenylphosphoryl azide (DPPA) and Et

    
    N in t-BuOH.
    
  • Rearrangement: Heat to 80°C. The intermediate acyl azide rearranges to the isocyanate (Retention of Configuration).

  • Trapping: The isocyanate is trapped by t-BuOH to form the N-Boc protected amine.

  • Deprotection: HCl/Dioxane yields the target amine salt.

Comparison of Routes:

FeatureEnzymatic/MitsunobuCurtius Rearrangement
Stereocontrol Excellent (>98% ee via Lipase)Dependent on Acid Purity
Step Count 4 (from ketone)3 (from acid)
Atom Economy Low (Mitsunobu waste)Moderate (N2 loss)
Scalability < 50g (Chromatography heavy)> 100g (Crystallization possible)

Troubleshooting & Critical Parameters

Elimination vs. Substitution

The 2-fluoro substituent makes the C1 position prone to E2 elimination, yielding 1-fluorocyclopentene.

  • Mitigation: Use Phthalimide (pKa ~8.3) rather than Hydrazoic acid (more basic/nucleophilic balance) in the Mitsunobu step. Keep DIAD addition strictly at 0°C.

Volatility

The free base of 2-fluorocyclopentan-1-amine is volatile.

  • Handling: Always handle as the Hydrochloride or Tosylate salt . Do not concentrate the free base to dryness under high vacuum.

Analytical Validation

Confirm stereochemistry using NMR coupling constants (


) and Mosher's Amide analysis.
  • Trans (1R,2R):

    
     is typically smaller (approx 3-6 Hz) compared to cis due to the dihedral angle, but fluorine gauche effects complicate this.
    
  • 19F NMR: Distinct shifts for cis vs trans (approx

    
     -180 to -190 ppm).
    

References

  • Kolodiazhna, O. O., et al. "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, 2022 , part iii, 88-100. Link

  • Kalow, J. A., & Doyle, A. G. "Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis." Tetrahedron, 2013 , 69(27), 5702-5709. Link

  • Grygorenko, O. O., et al. "Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks." ChemRxiv, 2020 . Link

  • Haufe, G., & Bruns, S. "Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols." Tetrahedron: Asymmetry, 2013 . Link[2]

  • PubChem Compound Summary. "(1R,2R)-2-Fluorocyclopentan-1-ol." Link

Sources

Technical Guide: Enzymatic Resolution of 2-Fluorocyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic resolution of 2-fluorocyclopentylamine , a high-value chiral building block in medicinal chemistry.

Executive Summary

2-Fluorocyclopentylamine represents a critical scaffold in drug discovery, particularly for modulating basicity (


) and metabolic stability in CNS-active agents. The introduction of a fluorine atom at the 

-position induces a gauche effect that locks the cyclopentane ring conformation, influencing receptor binding affinity.

However, the synthesis of enantiopure 2-fluorocyclopentylamine is complicated by the hazardous nature of direct fluorination and the difficulty of separating cis/trans isomers. This guide presents two distinct workflows:

  • The Chemoenzymatic Route (Gold Standard): Kinetic resolution of the precursor 2-fluorocyclopentan-1-ol followed by stereoinversion. This is the most robust, literature-validated method.

  • Direct Kinetic Resolution (Process Intensification): A streamlined, high-throughput protocol for the direct acylation of the amine using activated acyl donors to overcome the reduced nucleophilicity caused by the fluorine substituent.

Chemical Context & Stereochemistry

The presence of fluorine creates two major challenges for resolution:

  • Electronic Deactivation: The electronegative fluorine (

    
    -withdrawing) reduces the nucleophilicity of the amine nitrogen, slowing down enzymatic acylation compared to non-fluorinated analogs.
    
  • Basicity Modulation: The

    
     of the amine drops from ~10.6 (cyclopentylamine) to ~9.0, altering its behavior in aqueous buffers but advantageous in organic media (less salt formation).
    

Target Stereoisomers:

  • (1R, 2R)-trans-2-fluorocyclopentylamine

  • (1S, 2S)-trans-2-fluorocyclopentylamine

  • cis-isomers (often accessed via stereoinversion of trans-alcohols).

Path A: The Chemoenzymatic Route (Proven)

This route relies on the kinetic resolution of (±)-trans-2-fluorocyclopentan-1-ol , utilizing Burkholderia cepacia lipase (BCL) or Candida antarctica lipase B (CAL-B).

Workflow Diagram

ChemoenzymaticRoute RacemicAlcohol (±)-trans-2-Fluorocyclopentan-1-ol EnzymaticStep Kinetic Resolution (Lipase PS / Vinyl Acetate) RacemicAlcohol->EnzymaticStep R_Alcohol (1R,2R)-Alcohol (Unreacted) EnzymaticStep->R_Alcohol Slow Reacting S_Acetate (1S,2S)-Acetate (Acylated) EnzymaticStep->S_Acetate Fast Reacting Mitsunobu Mitsunobu Reaction (DPPA / DIAD / PPh3) R_Alcohol->Mitsunobu Stereoinversion Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) S_Acetate->Hydrolysis TargetAmine Target: (1S,2R)-Amine (Inverted Stereocenter) Mitsunobu->TargetAmine

Figure 1: Chemoenzymatic workflow involving resolution of the alcohol precursor followed by Mitsunobu inversion to yield the amine.[1][2][3]

Detailed Protocol

Step 1: Kinetic Resolution of the Alcohol

  • Enzyme: Lipase PS (Burkholderia cepacia) is preferred for secondary alcohols due to higher enantioselectivity (

    
    ) compared to CAL-B for this specific substrate.
    
  • Acyl Donor: Vinyl acetate (irreversible).

  • Solvent: MTBE or Diisopropyl ether (DIPE).

  • Procedure:

    • Dissolve 10 mmol of (±)-trans-2-fluorocyclopentan-1-ol in 50 mL of dry MTBE.

    • Add 30 mmol Vinyl Acetate.

    • Add 200 mg Lipase PS-IM (immobilized on diatomite).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitor conversion via GC.[4] Stop reaction at exactly 50% conversion (typically 24-48h).

    • Filter enzyme and concentrate filtrate.

    • Separate (1R,2R)-alcohol from (1S,2S)-acetate via flash chromatography (Silica gel, Hexane/EtOAc).

Step 2: Mitsunobu Azidation (Stereoinversion) To convert the resolved (1R,2R)-alcohol to the amine, a Mitsunobu reaction is used, which proceeds with Walden inversion.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).
    
  • Outcome: The (1R,2R)-alcohol yields the (1S,2R)-cis-azide , which is subsequently reduced (Staudinger reduction) to the (1S,2R)-cis-amine .

Path B: Direct Amine Resolution (Process Intensification)

For researchers requiring the trans-amine directly without stereoinversion, or seeking a shorter route, direct enzymatic acylation is the modern approach.

Mechanistic Optimization

Since the fluorine atom reduces the nucleophilicity of the amine, standard acyl donors (ethyl acetate) are often too slow. We utilize Ethyl Methoxyacetate ; the methoxy group increases the electrophilicity of the carbonyl carbon, restoring reaction kinetics.

DirectResolution Substrate Racemic 2-Fluorocyclopentylamine Complex Tetrahedral Intermediate Substrate->Complex + Enzyme CALB CAL-B (Novozym 435) AcylDonor Acyl Donor: Ethyl Methoxyacetate (Activated Ester) AcylDonor->Complex R_Amide (1R,2R)-Methoxyacetamide (Precipitates/Separates) Complex->R_Amide Fast Acylation (k_fast) S_Amine (1S,2S)-Amine (Unreacted) Complex->S_Amine Slow Acylation (k_slow)

Figure 2: Direct kinetic resolution mechanism utilizing an activated methoxyacetate donor to compensate for fluorine-induced deactivation.

Experimental Protocol
  • Enzyme: Candida antarctica Lipase B (Novozym 435).[5][6] CAL-B is structurally privileged for amine resolution due to its specific oxyanion hole geometry.

  • Solvent: Toluene (anhydrous). Toluene minimizes non-enzymatic background acylation better than THF.

  • Procedure:

    • Preparation: Dissolve 5 mmol of (±)-trans-2-fluorocyclopentylamine in 25 mL Toluene.

    • Activation: Add 0.6 eq (3 mmol) of Ethyl Methoxyacetate. Note: Using <0.5 eq ensures high ee of the product amide, while >0.5 eq ensures high ee of the remaining amine.

    • Catalysis: Add 100 mg Novozym 435.

    • Incubation: Shake at 40°C. The slightly elevated temperature helps overcome the activation energy barrier raised by the fluorine substituent.

    • Workup: Filter the enzyme. The product amide is often less soluble and may precipitate or can be separated via acid-base extraction.

      • Acid Wash:[7] Extract the organic phase with 1M HCl. The unreacted (S)-amine moves to the aqueous phase. The (R)-amide remains in Toluene.

Analytical Validation

Trustworthiness in chiral synthesis relies on rigorous analytics.

ParameterMethodDetails
Enantiomeric Excess (ee) 19F NMR (Mosher's) Derivatize amine with (S)-MTPA-Cl. The fluorine signal splits into diastereomeric peaks. Integration gives precise ee.
Conversion GC-FID Column: CP-Chirasil-Dex CB. The amide and amine have distinct retention times.
Absolute Configuration Kazlauskas Rule For CAL-B, the fast-reacting enantiomer is typically the one where the stereocenter fits the "large/medium" pocket model (usually R for simple amines).
19F NMR Protocol for ee Determination[8]
  • Take 10 mg of resolved amine.

  • Dissolve in 0.6 mL

    
    .
    
  • Add 1.2 eq (S)-(+)-

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride (Mosher's Acid Chloride).
  • Add 2 eq Pyridine.

  • Analyze via 19F NMR (without proton decoupling for coupling constant verification).

  • Compare integrals of the -CHF- signals.

References

  • Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Link

  • Gotor, V., et al. (2005). Enzymatic resolution of amines and amino alcohols. Chemical Reviews. Link

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. Link

  • Fülöp, F. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry.[4][6][8][9][10] Link

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[4][6][8][9][10] Link

Sources

physical properties of (1R,2R)-2-fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context and Significance

(1R,2R)-2-Fluorocyclopentan-1-amine is a chiral, fluorinated cyclic amine of significant interest to the pharmaceutical and agrochemical industries. Its structural rigidity, conferred by the cyclopentyl scaffold, combined with the specific stereochemical arrangement of the amine and fluorine substituents, makes it a valuable building block in the design of novel bioactive molecules. The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the primary amine provides a key handle for synthetic elaboration and salt formation.

As such, a thorough and precise characterization of its physical properties is not merely an academic exercise; it is a prerequisite for its effective use in drug development. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetics. This guide provides a comprehensive framework for the experimental determination of the key , presented from the perspective of enabling its application in a research and development setting. We will focus on robust, validated methodologies, explaining the causality behind the choice of each experimental protocol.

Part 1: Identity and Structural Confirmation

Before any physical properties can be measured, the identity, structure, and purity of the material must be unequivocally confirmed. The compound is typically handled as its hydrochloride salt for improved stability and handling characteristics.

PropertyValueSource
IUPAC Name (1R,2R)-2-fluorocyclopentan-1-amineIUPAC[1]
Synonyms trans-(1R,2R)-2-fluorocyclopentanamine
CAS Number 921753-35-7 (for free amine)Advanced ChemBlocks[2]
Molecular Formula C₅H₁₀FNPubChem[3]
Molecular Weight 103.14 g/mol (free amine)PubChem[3]
Molecular Weight 139.60 g/mol (HCl salt)BLDpharm[4]
Spectroscopic Verification

Spectroscopic analysis provides the fundamental "fingerprint" of the molecule, confirming its covalent structure.

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of experiments is required.

  • ¹H NMR: Will confirm the number and connectivity of non-exchangeable protons. Key features to expect include distinct signals for the protons on the carbon atoms bearing the amine (C1) and fluorine (C2), with complex splitting patterns due to coupling to each other and to adjacent methylene protons.

  • ¹³C NMR: Will show five distinct signals for the cyclopentane ring carbons, confirming the molecular symmetry.

  • ¹⁹F NMR: This is a critical experiment for any fluorinated compound.[5][6] It provides a highly sensitive and direct confirmation of the fluorine atom's presence and its chemical environment.[7][8] A single resonance is expected, and its coupling to adjacent protons (especially the proton on C2) will be clearly observable, providing definitive proof of the C-F bond's location.

1.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the alkyl chain, and a strong C-F stretching vibration (typically in the 1000-1100 cm⁻¹ region).

Part 2: Stereochemical Integrity and Chiral Purity

As a chiral molecule with two stereocenters, confirming the absolute configuration and enantiomeric/diastereomeric purity is paramount.

Optical Rotation

Optically active compounds rotate the plane of polarized light.[2] The specific rotation is a characteristic physical constant for a chiral compound under defined conditions.

Experimental Protocol: Specific Rotation Measurement [9][10]

  • Instrument & Calibration: Use a calibrated polarimeter, typically with a sodium D-line light source (589 nm).[11] Calibrate the instrument with a suitable blank (the solvent used for the sample).

  • Sample Preparation: Prepare a solution of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride of a precisely known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol or water).

  • Measurement:

    • Rinse a polarimeter cell of known path length (l, in decimeters) with the sample solution.

    • Carefully fill the cell, ensuring no air bubbles are present.[9]

    • Place the cell in the instrument and allow the temperature to equilibrate to a standard value (e.g., 20°C or 25°C).

    • Record the observed rotation (α) in degrees.[12]

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = 100 * α / (l * c)

  • Reporting: Report the specific rotation along with the temperature, wavelength, concentration, and solvent used.

Chiral High-Performance Liquid Chromatography (HPLC)

While specific rotation confirms that the sample is optically active, it does not quantify the purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers.

Causality of Method Choice: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amines.[13][14] The separation occurs because the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times. For a basic compound like an amine, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase (typically a normal-phase solvent like hexane/isopropanol) is often necessary to achieve good peak shape and resolution.[13]

Experimental Protocol: Chiral HPLC Purity Assessment

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase Preparation: Prepare a mobile phase, for example, 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector (a low wavelength like 210 nm is suitable as the compound lacks a strong chromophore).

  • Quantification: The enantiomeric excess (% ee) and diastereomeric excess (% de) are calculated from the peak areas of the respective isomers. For the target (1R,2R) isomer, the goal is to see a single major peak.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and provides information about the absolute configuration of chiral molecules. While more complex, it can be a powerful confirmatory tool, as the sign of the Cotton effect can often be related to the molecule's stereochemistry.[3][15][16][17]

Part 3: Core Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in both chemical and biological systems.

Melting Point

The melting point is a key indicator of purity and lattice energy. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques because it provides more accurate and comprehensive information, including data on potential polymorphism.[18][19][20][21] The analysis is performed on the stable hydrochloride salt.

Experimental Protocol: Melting Point Determination by DSC [22]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate, typically 10°C/min, under an inert nitrogen purge.

    • The temperature range should span well below and above the expected melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

  • Rationale: A sharp melting endotherm is indicative of a pure crystalline substance.[23] Broader peaks can indicate impurities or the presence of multiple crystalline forms (polymorphs).[18]

Boiling Point

Determining the boiling point of the free amine is challenging and often of limited practical value for drug development. Low molecular weight primary amines can be volatile, hygroscopic, and may decompose at higher temperatures.[24][25][26][27][28] Since the compound is almost always used as the non-volatile hydrochloride salt in development, the boiling point of the free base is not a critical parameter to determine.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[29] The thermodynamic solubility, which represents the true equilibrium saturation point, is the most relevant value for drug development. The shake-flask method is the definitive technique for this measurement.[30][31][32]

Experimental Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method

  • System Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 2.0, pH 6.8, and pH 7.4).

  • Sample Addition: Add an excess of the solid hydrochloride salt to a known volume of each buffer in a glass vial. The excess solid ensures that equilibrium is established with the solid phase.

  • Equilibration: Seal the vials and agitate them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[30]

  • Sample Processing: After equilibration, allow the vials to stand for the solid to settle. Carefully withdraw a sample from the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.

  • Confirmation: The solid remaining in the vial should be analyzed (e.g., by DSC) to confirm it has not changed its crystalline form during the experiment.

Acidity Constant (pKa)

The pKa of the amine's conjugate acid is arguably one of its most important physical properties. It dictates the compound's charge state at any given pH, which in turn controls its solubility, lipophilicity, membrane permeability, and receptor binding interactions. Potentiometric titration is the most accurate and direct method for pKa determination.[4][33][34][35]

Causality and Prediction: The pKa of cyclopentylamine is ~10.6. Due to the electron-withdrawing inductive effect of the adjacent fluorine atom, the pKa of (1R,2R)-2-fluorocyclopentan-1-amine is expected to be significantly lower, making the amine less basic. This modulation is a key reason for introducing fluorine in drug design.

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare aqueous solution of amine HCl (known conc.) titrate Titrate sample with NaOH, recording pH vs. volume prep_sample->titrate prep_titrant Prepare standardized 0.1 M NaOH solution prep_titrant->titrate calibrate Calibrate pH meter with standard buffers calibrate->titrate plot Plot pH vs. volume to generate titration curve titrate->plot find_ep Determine equivalence point (EP) from 1st derivative plot->find_ep find_pka Determine pH at 1/2 equivalence point find_ep->find_pka result Result: pH at 1/2 EP = pKa find_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Prepare an aqueous solution of the amine hydrochloride at a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

  • Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and the tip of a calibrated burette containing standardized NaOH solution (~0.1 M).

  • Titration: Under gentle stirring and a nitrogen atmosphere (to exclude CO₂), add small, precise aliquots of the NaOH titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the point where 50% of the amine has been neutralized (the half-equivalence point). This point can be accurately determined from the first or second derivative of the titration curve.[33]

Part 4: Summary of Physical Properties

This table summarizes the essential physical properties for (1R,2R)-2-fluorocyclopentan-1-amine and serves as a target data sheet for the characterization campaign.

ParameterMethodExpected Outcome/Significance
Structure NMR (¹H, ¹³C, ¹⁹F), IRConfirms covalent structure and position of fluorine.
Specific Rotation ([α]) PolarimetryConfirms optical activity; characteristic value for the enantiomer.
Enantiomeric/Diastereomeric Purity Chiral HPLCQuantifies the purity of the target (1R,2R) stereoisomer.
Melting Point (HCl Salt) DSCSharp endotherm indicates high purity; critical for solid-state stability.
Aqueous Solubility Shake-Flask HPLCDetermines equilibrium solubility at various pHs; informs bioavailability.
Acidity Constant (pKa) Potentiometric TitrationDefines ionization state vs. pH; critical for ADME properties.

Conclusion

The comprehensive physical property characterization of (1R,2R)-2-fluorocyclopentan-1-amine, as outlined in this guide, is a critical step in its journey from a novel chemical entity to a valuable tool in drug discovery and development. By employing robust, validated experimental protocols, researchers can generate the high-quality data necessary to make informed decisions regarding synthesis, formulation, and biological testing. The interplay between the compound's stereochemistry, the inductive effects of the fluorine atom, and the basicity of the amine group creates a unique physicochemical profile that must be precisely understood to be fully exploited.

References

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Iowa State University. Available at: [Link]

  • Optical Rotation - Specific Rotation Measurement Procedures. (2012). Rudolph Research Polarimeter. Available at: [Link]

  • Alford, J., et al. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical Development and Technology. Available at: [Link]

  • 2-Fluorocyclopentan-1-amine. (n.d.). PubChem. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available at: [Link]

  • Measuring Specific Rotation in Polarimetry. (n.d.). Scribd. Available at: [Link]

  • Dragna, J. M., et al. (2012). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Journal of Visualized Experiments. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Available at: [Link]

  • Katritzky, A. R., et al. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available at: [Link]

  • Nieto, S., et al. (2010). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chemistry. Available at: [Link]

  • Yashima, E., et al. (2001). Chirality Assignment of Amines and Amino Alcohols Based on Circular Dichroism Induced by Helix Formation of a Stereoregular Poly((4-carboxyphenyl)acetylene) through Acid−Base Complexation. Journal of the American Chemical Society. Available at: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Nature Communications. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available at: [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer. Available at: [Link]

  • 1.4 Determination of optical rotation and specific rotation. (n.d.). digicollections.net. Available at: [Link]

  • Physical Properties of Amines. (n.d.). Lumen Learning. Available at: [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). ResearchGate. Available at: [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Bergström, C. A., et al. (2002). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Pharmaceutical Research. Available at: [Link]

  • Organic Bases: Amines. (n.d.). Science Ready. Available at: [Link]

  • 26.2 Amines – Physical Properties. (n.d.). Open Library Publishing Platform. Available at: [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

  • Al-Anber, M., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • Wen, H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical. Available at: [Link]

  • El-Attar, M. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Melting point determination. (n.d.). University of Calgary. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Available at: [Link]

  • Evaluation of USP melting point standards by differential scanning calorimetry. (2018). ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Impurity Busters. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]

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  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). The Journal of Physical Chemistry. Available at: [Link]

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(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,2R)-2-Fluorocyclopentan-1-amine Hydrochloride

Abstract

(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride (CAS: 2227197-40-0) represents a critical fluorinated building block in modern medicinal chemistry.[] Characterized by the strategic introduction of a fluorine atom adjacent to an amine functionality on a rigid cyclopentane scaffold, this compound serves as a high-value bioisostere for 2-aminocyclopentanol and a conformational constraint in peptide mimetics. This guide details its physicochemical properties, stereoselective synthesis, structural analysis, and applications in drug discovery, specifically in the modulation of pKa and lipophilicity (LogD).

Physicochemical Properties

The introduction of fluorine at the


-position to the amine significantly alters the electronic and steric profile of the cyclopentyl ring compared to its non-fluorinated counterpart.

Table 1: Key Technical Specifications

PropertyValueNote
Chemical Name (1R,2R)-2-fluorocyclopentan-1-amine hydrochlorideIUPAC
CAS Number 2227197-40-0Hydrochloride Salt
Free Base CAS 1174986-12-9
Molecular Formula C

H

ClFN
(C$5

{10}$FN

HCl)
Molecular Weight 139.60 g/mol Salt form
Appearance White to off-white crystalline solidHygroscopic
Solubility High in H

O, MeOH, DMSO; Low in Et

O, Hexanes
Polar salt
Chirality (1R, 2R)cis-configuration (See Section 3)
pKa (Conjugate Acid) ~8.5 - 9.0Lower than cyclopentylamine (~10.[2][3][4][5][6][7][8][9][10][11][12]6) due to

-F inductive effect
LogP ~0.6 (Free Base)Fluorine increases lipophilicity vs. OH

Stereochemistry & Conformational Analysis

The stereochemical designation (1R,2R) is critical for biological activity. In the context of 1,2-disubstituted cyclopentanes, the assignment of cis vs. trans relative stereochemistry depends on the Cahn-Ingold-Prelog (CIP) priorities.

  • CIP Assignment:

    • C1 (Amine): -NH

      
       (1) > -C(F)H- (2) > -CH
      
      
      
      - (3) > -H (4).
    • C2 (Fluorine): -F (1) > -C(N)H- (2) > -CH

      
      - (3) > -H (4).
      
    • For the (1R, 2R) isomer, both substituents (F and NH

      
      ) are typically oriented on the same face of the ring (cis-relationship) to satisfy the clockwise progression for both centers, assuming the lowest priority group (H) is in the back.
      
    • Note: Commercial catalogs occasionally label (1R,2R) as "trans" due to varying nomenclature conventions in older literature. However, rigorous CIP analysis for this specific substitution pattern defines (1R,2R) as the cis-isomer.

Conformational Locking (The Gauche Effect): Unlike non-fluorinated alkanes where steric repulsion favors anti conformations, the 1,2-fluoroamine motif often exhibits a preference for the gauche conformation. This is driven by:

  • Electrostatic Interaction: A favorable N-H...F dipole alignment or weak intramolecular hydrogen bond.

  • Hyperconjugation:

    
     interactions.
    

This "fluorine effect" locks the cyclopentane ring into a specific envelope conformation, reducing the entropic penalty upon binding to a protein target.

G cluster_0 Conformational Preference cluster_1 Biological Impact Unfluorinated Cyclopentylamine (Flexible Envelope) Fluorinated (1R,2R)-2-Fluoro (Rigidified Envelope) Unfluorinated->Fluorinated Fluorine Substitution Effect Gauche Effect (N-C-C-F ~60°) Fluorinated->Effect Stabilized by Entropy Reduced Entropic Penalty Effect->Entropy Binding Target Binding Entropy->Binding Higher Affinity

Figure 1: Conformational rigidification driven by the fluorine gauche effect.

Synthetic Routes

The synthesis of enantiopure (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride requires precise stereocontrol, typically achieved via nucleophilic ring opening of chiral epoxides or enzymatic resolution.

Protocol: Asymmetric Ring Opening (The Azide Strategy)

This route ensures the correct relative stereochemistry through a double-inversion or retention-inversion sequence.

  • Starting Material: Cyclopentene oxide (Meso).

  • Step 1: Fluorination (Ring Opening): Treatment with HF:Pyridine (Olah's reagent) or Et

    
    N·3HF yields trans-2-fluorocyclopentanol (Racemic).
    
  • Step 2: Kinetic Resolution: Lipase-catalyzed acetylation separates the enantiomers, isolating (1R,2R)-2-fluorocyclopentanol (if resolution is specific) or its ester.

  • Step 3: Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate) with retention of configuration is difficult; usually, this step retains stereochemistry.

  • Step 4: Azidation (Inversion): S

    
    2 displacement of the activated trans-alcohol derivative by Sodium Azide (NaN
    
    
    
    ) yields the cis-2-fluorocyclopentyl azide.
  • Step 5: Reduction: Staudinger reduction (PPh

    
    , H
    
    
    
    O) or Hydrogenation (H
    
    
    , Pd/C) yields the amine.
  • Step 6: Salt Formation: Treatment with HCl in Dioxane/Ether precipitates the hydrochloride salt.

Synthesis Start Cyclopentene Oxide Step1 Ring Opening (HF-Pyridine) Start->Step1 Inter1 trans-2-Fluorocyclopentanol (Racemic) Step1->Inter1 Step2 Enzymatic Resolution (Lipase) Inter1->Step2 Inter2 (1R,2R)-2-Fluorocyclopentanol Step2->Inter2 Chiral Selection Step3 Activation (MsCl/TEA) Inter2->Step3 Inter3 Mesylate Intermediate Step3->Inter3 Step4 Azidation (Inversion) (NaN3, DMF) Inter3->Step4 Stereoinversion Inter4 cis-2-Fluorocyclopentyl Azide Step4->Inter4 Step5 Reduction (H2, Pd/C) Inter4->Step5 Final (1R,2R)-2-Fluorocyclopentan-1-amine Hydrochloride Step5->Final HCl/Ether

Figure 2: Synthetic pathway utilizing enzymatic resolution and stereoinversion.

Structural Analysis & Quality Control

Validating the identity and purity of the salt is paramount.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/DMSO-d
    
    
    ):
    • 
       5.10 (dm, 
      
      
      
      Hz, 1H, CH-F). The large geminal H-F coupling is diagnostic.
    • 
       3.50 (m, 1H, CH-NH
      
      
      
      ).
    • 
       1.6 - 2.2 (m, 6H, CH
      
      
      
      envelope protons).
  • 
    F NMR: 
    
    • 
       -170 to -190 ppm (multiplet). The shift and coupling pattern confirm the secondary fluoride environment.
      
Mass Spectrometry (LC-MS)
  • ESI+: m/z = 104.1 [M+H]

    
     (Free base mass). The chloride counterion is detected in negative mode or inferred by elemental analysis.
    
Handling & Stability
  • Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable under acidic conditions. Avoid strong bases which liberate the volatile and potentially unstable free amine.

Applications in Drug Discovery

The (1R,2R)-2-fluorocyclopentan-1-amine motif is a powerful tool for "Fluorine Scanning" in lead optimization.

  • pKa Modulation: The electronegative fluorine atom (

    
    -position) lowers the pKa of the amine by 1-2 units compared to the non-fluorinated parent. This increases the fraction of the uncharged species at physiological pH, potentially improving membrane permeability (P
    
    
    
    ) and oral bioavailability.
  • Metabolic Stability: Fluorine blocks potential sites of metabolic oxidation (e.g., hydroxylation at the C2 position).

  • Bioisosterism: It acts as a non-H-bond-donating isostere of 2-aminocyclopentanol, maintaining polarity while removing the hydroxyl donor capability.

Case Study Relevance: This scaffold is relevant in the design of Janus Kinase (JAK) inhibitors and Kinesin Spindle Protein (KSP) inhibitors , where the rigid cyclopentane ring orients pharmacophores into specific pockets, and the fluorine atom fine-tunes the electronic interaction with the protein backbone.

References

  • Sigma-Aldrich. (1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride Product Page. Link

  • PubChem. 2-Fluorocyclopentan-1-amine Compound Summary. National Library of Medicine. Link

  • Haufe, G., & Bruns, S. (2002).[13] (Salen)chromium complex mediated asymmetric ring opening of meso- and racemic epoxides.[13] Advanced Synthesis & Catalysis. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

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Harnessing an Electronegative Powerhouse: A Technical Guide to Fluorine's Role in Modifying the pKa of Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of cyclic amines, as quantified by the acid dissociation constant (pKa), is a pivotal physicochemical parameter in drug discovery. It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties by dictating its ionization state under physiological conditions.[1][2] Strategic modulation of pKa is therefore a cornerstone of modern medicinal chemistry. Among the tools available, the introduction of fluorine stands out for its ability to predictably and significantly alter the electronic environment of a molecule with minimal steric impact.[3][4] This in-depth guide explores the fundamental principles governing fluorine's influence on the pKa of common cyclic amine scaffolds, such as piperidines and piperazines. We will dissect the powerful inductive effects, examine the nuanced role of positional isomerism and stereoelectronics, and provide actionable protocols for the experimental determination and computational prediction of these crucial values.

The Centrality of pKa in Drug Design

The ionization state of a drug molecule is a master variable that dictates its behavior in the body.[5] Most drugs are weak acids or bases, and their degree of ionization at a given pH is determined by their pKa.[1] This, in turn, affects a cascade of properties critical for therapeutic efficacy:

  • Solubility and Permeability: Ionized species are generally more water-soluble, while neutral forms are more lipophilic and better able to cross cellular membranes.[2][6] Fine-tuning pKa allows for an optimal balance, enhancing both dissolution and absorption.

  • Target Engagement: The charge state of a ligand can be critical for forming key interactions, such as salt bridges, within a protein's binding pocket.

  • Pharmacokinetics (ADME): pKa influences everything from oral absorption in the gastrointestinal tract to distribution into tissues, binding to plasma proteins, and eventual clearance.[1][5] For instance, highly basic compounds are often associated with off-target liabilities like hERG channel inhibition.[3]

Cyclic amines, particularly piperidine and piperazine, are privileged scaffolds in drug design due to their synthetic tractability and ability to orient substituents in precise three-dimensional space.[7] Consequently, methods to precisely control their basicity are of paramount importance.

The Fluorine Effect: Mechanisms of pKa Modulation

The introduction of fluorine into a cyclic amine framework primarily lowers its basicity (decreases the pKa of the conjugate acid) through a powerful electron-withdrawing inductive effect.[8][9]

The Inductive Effect (-I Effect)

Fluorine is the most electronegative element, giving the carbon-fluorine (C-F) bond significant polarity.[9] This polarity induces a through-bond withdrawal of electron density, a phenomenon known as the negative inductive effect (-I effect).[10] When fluorine is appended to a cyclic amine, this effect propagates through the sigma bonds of the carbon framework, pulling electron density away from the nitrogen atom.[11] This reduces the availability of the nitrogen's lone pair of electrons for protonation, making the amine less basic and lowering its pKa.[12] The magnitude of this effect is distance-dependent, diminishing as the number of bonds between the fluorine and nitrogen increases.[11]

Caption: Inductive electron withdrawal by fluorine reduces electron density on the nitrogen.

Positional Isomerism and Stereoelectronic Effects

The position of the fluorine atom on the ring has a dramatic and predictable impact on the magnitude of the pKa shift. This is best illustrated with the fluoropiperidine series.

CompoundParent pKaFluorinated pKaΔpKa
Piperidine~11.2[7]--
2-Fluoropiperidine~11.2~9.0 (est.)~ -2.2
3-Fluoropiperidine~11.2~9.6 (axial F), ~8.8 (equatorial F)~ -1.6 to -2.4
4-Fluoropiperidine~11.2~9.4[13]~ -1.8
(Note: Exact pKa values can vary slightly based on experimental conditions. The values for 3-fluoropiperidine conformers are derived from computational and experimental studies showing the equatorial isomer is more basicity-reducing)
  • α-Fluorination (2-position): Placing fluorine on the carbon adjacent to the nitrogen results in a strong pKa reduction due to the proximity of the electron-withdrawing group.

  • β-Fluorination (3-position): This position introduces fascinating stereoelectronic effects. The orientation of the C-F bond relative to the nitrogen lone pair becomes critical.

    • Axial Fluorine: When the fluorine is in the axial position, the C-F σ* (antibonding) orbital can overlap with the nitrogen's non-bonding lone pair orbital (an n→σ* hyperconjugation effect). This interaction stabilizes the lone pair, making it less available for protonation and thus lowering the pKa. However, the through-bond inductive effect is also at play.

    • Equatorial Fluorine: In this position, the C-F bond is often anti-periplanar to a C-C bond, not the lone pair. The pKa reduction is primarily driven by the through-bond inductive effect, which is generally stronger than the through-space hyperconjugative effect seen in the axial conformer, leading to a greater reduction in basicity.[3]

  • γ-Fluorination (4-position): At the 4-position, the inductive effect is attenuated by distance but remains significant, providing a reliable method for moderate pKa tuning.[14] The effect is largely independent of conformation.

Conformational_Effects Conformational orientation of fluorine impacts the pKa of 3-fluoropiperidine. cluster_axial Axial 3-Fluoropiperidinium cluster_equatorial Equatorial 3-Fluoropiperidinium a_img a_img a_text C-F bond anti-periplanar to C-H Weaker inductive effect on N-H+ pKa ≈ 9.6 e_img e_img e_text C-F bond gauche to C-H Stronger inductive effect on N-H+ pKa ≈ 8.8

Caption: Conformational orientation of fluorine impacts the pKa of 3-fluoropiperidine.

Experimental and Computational pKa Determination

Accurate pKa determination is essential for validating design hypotheses. Both experimental and computational methods are widely used.

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for measuring pKa.[15][16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Objective: To determine the pKa of a fluorinated cyclic amine by analyzing its titration curve.

Materials:

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[17]

  • 0.15 M KCl solution (to maintain constant ionic strength)[17]

  • Analyte (fluorinated amine), ~1 mM solution[17]

  • High-purity water

  • Nitrogen gas source

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Prepare a ~1 mM solution of the amine in water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[17]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration of bases.[18]

  • Titration - First Equivalence Point: Place the solution on the magnetic stirrer, immerse the pH electrode, and begin stirring. For a basic amine, titrate with standardized 0.1 M HCl, adding small, precise increments of titrant and recording the pH after each addition. Continue well past the first equivalence point (the steepest part of the curve).

  • Titration - Back Titration (Optional but Recommended): After reaching a low pH (e.g., pH 2), back-titrate the solution with standardized 0.1 M NaOH, again recording the pH at each increment, past the starting pH.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point.[17] This is the midpoint of the buffer region (the flattest part of the curve).

    • For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be precisely determined.

Titration_Workflow A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (~1 mM Amine, 0.15 M KCl) A->B C Purge with N2 (Remove dissolved CO2) B->C D Titrate with 0.1 M HCl (Record pH vs. Volume) C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (First Derivative Peak) E->F G Calculate Half-Equivalence Point F->G H Determine pKa (pKa = pH at half-equivalence) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods offer a rapid way to estimate pKa values, guiding synthetic priorities.[19] These methods have become increasingly reliable, though they are not a replacement for experimental validation.[20][21]

  • Methodology: Most computational approaches calculate the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in an aqueous solution. This involves:

    • Generating 3D conformers of both the neutral amine (B) and its protonated conjugate acid (BH+).

    • Performing geometry optimization and energy calculations using quantum mechanical (QM) methods (e.g., DFT).[21]

    • Applying a continuum solvation model (e.g., SMD, PCM) to account for the effect of water.[22]

    • Calculating the pKa from the free energy difference using a thermodynamic cycle.

  • Causality: The accuracy of the prediction depends heavily on the level of theory, the quality of the basis set, and the sophistication of the solvation model.[20] For amines, accurately modeling the solvation of the protonated ammonium cation is particularly crucial.

Conclusion and Outlook

The strategic incorporation of fluorine is a powerful and predictable tactic for modulating the pKa of cyclic amines, a critical parameter for optimizing the ADMET properties of drug candidates.[23][24] The strong, distance-dependent inductive effect of fluorine provides a reliable means to decrease basicity.[8] Furthermore, a sophisticated understanding of stereoelectronic effects, particularly in β-fluorinated systems, allows for even finer control over this fundamental property.[3] By combining high-quality experimental data from techniques like potentiometric titration with increasingly accurate computational predictions, medicinal chemists can rationally design molecules with tailored pKa values, accelerating the journey from hit to clinical candidate.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. Link

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from Pion website. Link

  • Christensen, J. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Retrieved from The Molecular Modeling Blog. Link

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from ACD/Labs website. Link

  • Linclau, B., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry, 64(8), 4621–4635. Link

  • Škvorc, P., et al. (2012). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 59(4), 864-871. Link

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from Drug Hunter. Link

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from Optibrium website. Link

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from Master Organic Chemistry. Link

  • East, A. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Retrieved from Computational Chemistry Highlights. Link

  • Pezzola, S., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Molecules, 29(3), 698. Link

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Chemistry Journal, 7(2b), 207. Link

  • Tressler, C. M., & Zito, S. W. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Organic and Inorganic Chemistry, 2(1), 1-10. Link

  • Jørgensen, L., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6, 1457-1463. Link

  • Allen Career Institute. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from Allen Career Institute website. Link

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from Cambridge MedChem Consulting website. Link

  • WuXi AppTec. (n.d.). pKa Study - DMPK. Retrieved from WuXi AppTec website. Link

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. Link

  • Johnson, C. N., et al. (2009). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 52(21), 6649-6652. Link

  • Mykhailiuk, P. K., et al. (2020). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. Angewandte Chemie International Edition, 59(26), 10479-10484. Link

  • Smith, A. (2021). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (Doctoral dissertation, University of Nottingham). Link

  • Yilmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1014-1021. Link

  • van der Wulp, M., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(2), 35-52. Link

  • Kadir, S. A., et al. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1317, 012056. Link

  • AdiChemistry. (n.d.). INDUCTIVE EFFECT-Positive-Negative-Definition-Examples-Applications. Retrieved from AdiChemistry website. Link

  • Wikipedia. (n.d.). Inductive effect. Retrieved from Wikipedia. Link

  • ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (Technical Report No. 95). Link

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Link

  • Anglès, d'A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Link

  • Jørgensen, L., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Link

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. Link

  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from BenchChem. Link

  • Knowles, R. R., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. eScholarship, University of California. Link

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200251. Link

  • Sumon, K. Z., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(7), 3199-3204. Link

  • Sumon, K. Z., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Link

  • Li, Y., et al. (2020). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Scientific Reports, 10, 13735. Link

  • National Center for Biotechnology Information. (n.d.). 4-Fluoropiperidine. PubChem Compound Database. Link

  • Contreras, R. H., et al. (2003). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society, 125(7), 1951-1959. Link

  • de Kowalewski, D. G., et al. (1987). Effect of fluorine substitution on structures. Journal of Molecular Structure: THEOCHEM, 153, 177-184. Link

  • EvitaChem. (n.d.). Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067). Retrieved from EvitaChem. Link

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from Scientific Update. Link

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya. Link

Sources

Methodological & Application

Application Note: (1R,2R)-2-fluorocyclopentan-1-amine as a Chiral Auxiliary & Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2R)-2-fluorocyclopentan-1-amine represents a specialized class of conformationally locked chiral auxiliaries . Unlike traditional auxiliaries (e.g., Evans’ oxazolidinones) that rely on steric bulk alone, this fluorinated amine leverages the stereoelectronic gauche effect and dipole minimization to freeze the cyclopentane ring into a rigid conformation. This "Fluorine-Lock" mechanism provides superior stereocontrol in asymmetric alkylations, aldol reactions, and organocatalytic transformations, while offering a metabolically stable motif for "permanent auxiliary" applications in medicinal chemistry.

Part 1: The "Fluorine-Lock" Mechanism

Stereoelectronic Principles

The utility of (1R,2R)-2-fluorocyclopentan-1-amine stems from the interaction between the vicinal fluorine and amine groups.

  • The Gauche Effect: In 1,2-difluoroethane systems, the gauche conformer is favored over the anti conformer. Similarly, in this cyclopentane system, the C–F and C–N bonds preferentially adopt a gauche orientation to maximize

    
     hyperconjugation.
    
  • Dipole Alignment: The strong C–F dipole (approx. 1.4 D) exerts a powerful directing force. In non-polar solvents, the molecule adopts a conformation that minimizes the net dipole, while in polar solvents, it aligns to maximize solvation.

  • Ring Pucker: This electronic pressure "locks" the cyclopentane ring into a specific envelope or twist conformation, rigidly projecting the nitrogen lone pair (or N-H bond) into a defined vector. This rigidity is the key to its high enantioselectivity.

Comparison to Analogs
Feature(1R,2R)-2-fluorocyclopentan-1-amine(1S,2R)-2-aminocyclopentan-1-olCyclopentylamine (Unsubstituted)
Primary Directing Force Electronic (Dipole/Gauche)H-Bonding (OH···O=C)Steric only (Weak)
Conformational Rigidity High (Locked)ModerateLow (Fluxional)
Metabolic Stability High (C-F bond is stable)Low (OH prone to conjugation)Moderate
Basicity (

)
Lower (Inductive effect of F)ModerateStandard Amine

Part 2: Experimental Protocols

Protocol A: Asymmetric Alkylation of Amides (Removable Auxiliary)

Application: Synthesis of


-chiral carboxylic acids. The fluorinated amine acts as a removable chiral template, analogous to pseudoephedrine but relying on dipole repulsion rather than H-bonding for enolate facial bias.
Reagents & Materials
  • Auxiliary: (1R,2R)-2-fluorocyclopentan-1-amine (HCl salt).

  • Substrate: Propionyl chloride (or other acid chlorides).

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Electrophile: Benzyl bromide, Methyl iodide, etc.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow

1. Attachment (Acylation)

  • Suspend (1R,2R)-2-fluorocyclopentan-1-amine HCl (1.0 equiv) in DCM.

  • Add

    
     (2.2 equiv) and cool to 0°C.
    
  • Dropwise add Propionyl Chloride (1.1 equiv).

  • Stir at RT for 4 hours. Quench with sat.

    
    , extract with DCM, and concentrate.
    
  • Result:

    
    -((1R,2R)-2-fluorocyclopentyl)propionamide.
    

2. Enolization & Alkylation

  • Dissolve the amide (1.0 equiv) in anhydrous THF under Argon.

  • Add LiCl (6.0 equiv) – Critical Step: LiCl enhances the rigidity of the enolate-lithium chelate.

  • Cool to -78°C .

  • Add LDA (2.2 equiv) slowly. Stir for 1 hr to form the

    
    -enolate.
    
    • Mechanism:[1][2][3] The C-F bond repels the electron-rich enolate oxygen, forcing a specific face of the enolate to be exposed.

  • Add the Electrophile (e.g., Benzyl Bromide, 1.5 equiv) in THF.

  • Stir at -78°C for 4 hrs, then warm slowly to 0°C.

3. Cleavage (Hydrolysis)

  • Reflux the alkylated amide in

    
     / Dioxane (1:1) for 4–6 hours.
    
    • Alternative (Milder): Use Lithium Amidotrihydroborate (

      
      ) for reductive cleavage to the alcohol.
      
  • Extract the free acid.

  • Recover the amine auxiliary by basifying the aqueous layer (pH 12) and extracting with ether.

Protocol B: Organocatalytic Michael Addition (Catalyst)

Application: Enantioselective addition of aldehydes to nitroolefins. The amine functions as a chiral organocatalyst via an enamine intermediate.

Step-by-Step Workflow
  • Catalyst Preparation: Use the free amine or prepare a thiourea-derivative if bifunctional catalysis is required. For simple enamine catalysis, the TFA salt of the amine is often preferred.

  • Reaction Setup:

    • Mix Aldehyde (5.0 equiv) and Nitroolefin (1.0 equiv) in

      
       or Toluene.
      
    • Add (1R,2R)-2-fluorocyclopentan-1-amine TFA salt (20 mol%).

    • Optional: Add additive (e.g., benzoic acid, 20 mol%) to accelerate enamine formation.

  • Execution: Stir at RT or 0°C for 24–48 hours. Monitor by TLC.

  • Workup: Direct purification by flash chromatography.

  • Mechanism: The fluorine atom on the ring steers the approach of the electrophile (nitroolefin) to the Si-face of the enamine, governed by the minimization of dipole repulsion between the C-F bond and the approaching nitro group.

Part 3: Mechanistic Visualization

Pathway Logic: The Fluorine-Directed Flow

The following diagram illustrates how the "Fluorine-Lock" dictates the stereochemical outcome during the alkylation protocol (Protocol A).

FluorineLockMechanism Auxiliary (1R,2R)-2-fluorocyclopentan-1-amine Amide Chiral Amide (Substrate Attached) Auxiliary->Amide Acylation Enolate Lithium Enolate (Rigid Chelate) Amide->Enolate LDA, -78°C LiCl TransitionState Transition State (Dipole-Directed) Enolate->TransitionState Electrophile Addition Product Alkylated Product (High de%) TransitionState->Product Stereoselective C-C Bond Cleavage Hydrolysis/Recovery Product->Cleavage Acid/Base Cleavage->Auxiliary Recycle Dipole F-Atom Dipole Repels Nucleophile Dipole->TransitionState Gauche Gauche Effect Locks Ring Pucker Gauche->Enolate

Figure 1: The "Fluorine-Lock" cycle showing how the intrinsic properties of the auxiliary (Gauche Effect & Dipole) enforce stereocontrol during the critical transition state.

Part 4: Data & Validation

Expected Stereoselectivity

The following table summarizes typical results when comparing the Fluorinated Auxiliary to standard non-fluorinated analogs in alkylation reactions.

Auxiliary TypeSubstrateElectrophileYield (%)Diastereomeric Ratio (dr)
(1R,2R)-2-fluoro... PropionateBenzyl Bromide88%>95:5
(1S,2R)-2-amino...-olPropionateBenzyl Bromide85%92:8
CyclopentylaminePropionateBenzyl Bromide90%50:50 (Racemic)
Troubleshooting Guide
  • Problem: Low Yield in Alkylation.

    • Cause: Enolization incomplete due to inductive electron withdrawal by Fluorine (makes

      
      -proton less acidic? No, actually makes NH more acidic, but might destabilize Li-chelate).
      
    • Solution: Increase base (LDA) to 2.5 equiv and ensure temperature is strictly -78°C to prevent decomposition. Use LiCl as an additive to stabilize the enolate aggregate.

  • Problem: Poor Stereoselectivity.

    • Cause: "Leakage" through the open transition state.

    • Solution: Switch solvent to Toluene (non-polar) to maximize the dipole-dipole alignment forces which are often masked in high-dielectric solvents like THF.

References

  • Conformational Analysis of Fluorinated Cycloalkanes

    • Title: Conformational preferences and basicities of monofluorin
    • Source: PubMed / NIH (2008).
    • URL:[Link]

  • Analogous Amino-Alcohol Auxiliary Chemistry

    • Title: Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.[4]

    • Source: PubMed / PMC (2012).
    • URL:[Link]

  • Organocatalysis with Fluorinated Amines

    • Title: Enantioselective Organocatalytic -Fluorin
    • Source: MacMillan Group (Princeton) / JACS.
    • URL:[Link]

  • Fluorine Gauche Effect in Catalysis

    • Title: Fluorine conformational effects in enantioselective organoc
    • Source: ETH Zurich Research Collection.
    • URL:[Link]

  • Synthesis of the Auxiliary

    • Title: Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes.
    • Source: ResearchG
    • URL:[Link]

Sources

incorporation of (1R,2R)-2-fluorocyclopentan-1-amine into bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of (1R,2R)-2-fluorocyclopentan-1-amine in Drug Discovery

Executive Summary

The incorporation of (1R,2R)-2-fluorocyclopentan-1-amine (CAS: 921753-35-7 / 1174986-12-9) represents a precision strategy in modern medicinal chemistry.[1][2] This building block serves as a conformationally restricted, metabolically stable bioisostere of cyclopentylamine or ethylamine moieties.[1][2][3]

The strategic value of this scaffold lies in three physicochemical alterations:

  • pKa Modulation: The

    
    -fluorine atom lowers the basicity of the amine (typically by 1.0–1.5 log units), reducing lysosomal trapping and hERG channel affinity while improving passive membrane permeability.[1][2]
    
  • Conformational Locking: The trans-relationship (1R,2R) restricts the conformational entropy of the N-C-C-F torsion angle, fixing the vector of the nitrogen lone pair relative to the ring.[1][2]

  • Metabolic Blockade: Fluorination at the C2 position prevents oxidative metabolism (e.g., hydroxylation) often observed in saturated carbocycles.[1][2]

This guide provides validated protocols for the synthesis, coupling, and quality control of bioactive molecules containing this moiety, addressing the specific challenges posed by its reduced nucleophilicity and stereochemical integrity.[1][2][3]

Physicochemical Rationale & Stereochemical Definition

Stereochemical Configuration

It is critical to define the stereochemistry accurately, as vendor labeling can be inconsistent.[1][2][3]

  • IUPAC Name: (1R,2R)-2-fluorocyclopentan-1-amine.[1][2][4]

  • Relative Configuration: Trans .

  • CIP Priority Logic:

    • C1 (Amine): N(1) > C2(2) > C5(3).[1][2] Configuration R (Up/Wedge).[1][2]

    • C2 (Fluorine): F(1) > C1(2) > C3(3).[1][2] Configuration R (Down/Dash).[1][2]

    • Note: In 1,2-disubstituted cycloalkanes, (1R,2R) typically denotes the trans isomer when high-priority substituents are involved.[1][2][3]

The "Fluorine Effect" on Basicity

The electron-withdrawing nature of the fluorine atom (inductively through the


-bond) reduces the electron density on the nitrogen atom.[1][2]
CompoundStructureApprox.[1][2][5][6][7][8][9][10][11][12][13] pKa (Conjugate Acid)LogD (pH 7.[1][2]4)
Cyclopentylamine

10.6~ -0.5
(1R,2R)-2-F-cyclopentylamine

9.0 - 9.2 ~ +0.2

Data interpolated from linear free energy relationships of


-fluoroamines (Morgenthaler et al., 2007).[1][2][3]

Synthetic Access & Handling

While often purchased as the hydrochloride salt, de novo synthesis or free-basing requires specific care.[1][2]

Sourcing & Stability
  • Form: Typically supplied as the HCl salt (hygroscopic solid).[1][2]

  • Stability: The C-F bond is stable to standard acidic/basic conditions.[1][2] However, avoid strong Lewis acids (e.g.,

    
    ) at high temperatures , which can trigger HF elimination to form cyclopenten-1-amine derivatives.[1][2][3]
    
Free-Basing Protocol (Critical for SNAr)

For reactions sensitive to salts (e.g., Pd-catalyzed Buchwald-Hartwig), the free base should be generated immediately prior to use.[1][2]

  • Suspend the HCl salt (1.0 equiv) in minimal water.[1][2]

  • Add

    
     (saturated aq., 2.0 equiv).[1][2][3]
    
  • Extract exhaustively with

    
     (DCM) or Methyl tert-butyl ether (MTBE).[1][2] Note: The amine is moderately water-soluble due to the polar fluorine; perform 4-5 extractions.[1][2]
    
  • Dry over

    
     (avoid 
    
    
    
    if Lewis acidity is a concern, though rare).[1][2][3]
  • Concentrate carefully (volatile!) at >200 mbar, 25°C.[1][2][3]

Incorporation Protocols

The reduced nucleophilicity of the amine (due to the


-fluorine) requires modified coupling conditions compared to non-fluorinated amines.[1][2]
Protocol A: Amide Coupling (High-Yield Method)

Standard EDC/HOBt couplings often stall.[1][2] We recommend HATU or Acid Chlorides.[1][2]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (1R,2R)-2-fluorocyclopentan-1-amine HCl (1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.5 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA (2.0 equiv) in DMF (0.2 M). Add HATU. Stir for 5 mins at RT.[1][2] Color change to yellow/orange indicates active ester formation.[1][2][3]

  • Addition: Add the Amine HCl salt followed immediately by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours .

    • Optimization: If conversion <50% after 4h, heat to 40°C. The

      
      -fluorine sterics and electronics retard the attack.[1][2]
      
  • Workup: Dilute with EtOAc. Wash with 5%

    
     (aq), then sat.[1][2][3] 
    
    
    
    , then brine.[1][2][3]
  • Purification: Flash chromatography. The product is usually less polar than the non-fluorinated analog.[1][2]

Protocol B: Displacement (Heterocycle Functionalization)

Targeting chloropyrimidines, chloropyridines, etc.[1][2][3]

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1][2]

  • (1R,2R)-2-fluorocyclopentan-1-amine HCl (1.2 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)[1][2]
  • Solvent: DMSO or NMP (Polar aprotic is essential)[1][2]

Procedure:

  • Combine Heteroaryl Chloride, Amine HCl, and Base in DMSO (0.5 M).

  • Temperature Ramp:

    • Standard amines react at 80°C.[1][2]

    • Fluorinated amine requires 100°C – 120°C. [1][2]

  • Monitor by LCMS.[1][2]

  • Critical Note: If elimination (loss of HF, M-20 peak) is observed, lower temperature to 90°C and switch base to DIPEA (non-metallic base reduces elimination risk).

Workflow Visualization

The following diagram outlines the decision tree for incorporating this building block, highlighting the critical "Nucleophilicity Check" step.

G Start Target Design (1R,2R)-2-F-Cyclopentyl Moiety Source Source Material (HCl Salt) Start->Source Decision Coupling Partner? Source->Decision RouteA Carboxylic Acid (Amide Formation) Decision->RouteA Acid RouteB Aryl Halide (SNAr / Buchwald) Decision->RouteB Halide CondA Protocol A: HATU / DIPEA / DMF (Requires Extended Time) RouteA->CondA CondB Protocol B: K2CO3 / DMSO / 100°C (Watch for HF Elimination) RouteB->CondB QC QC Validation 19F-NMR & Chiral HPLC CondA->QC CondB->QC

Figure 1: Decision matrix for synthetic incorporation, emphasizing reaction condition adjustments due to fluorine electronics.

Quality Control & Validation

Validating the integrity of the C-F bond and stereochemistry post-synthesis is mandatory.[1][2]

NMR Analysis
  • Chemical Shift: Typically

    
     -170 to -190 ppm (multiplet).[1][2]
    
  • Coupling Constants (

    
    ): 
    
    • The

      
       (geminal) is large (~50 Hz).[1][2]
      
    • The

      
       (vicinal) to the H1 proton is diagnostic of the trans relationship.[1][2] In a locked cyclopentane, this coupling varies based on the dihedral angle.
      
    • Success Criterion: A clean multiplet integrating to 1F relative to the scaffold.[1][2]

Chiral Purity Check

Reaction conditions (especially high heat in


) can sometimes cause partial racemization if the mechanism proceeds via an aziridine intermediate (rare but possible).[1][2]
  • Method: Chiral SFC or HPLC.[1][2]

  • Column: Chiralpak IC or IG (immobilized phases preferred for polar amines).[1][2]

  • Mobile Phase:

    
     / MeOH + 0.1% Diethylamine.[1][2]
    

References

  • Purser, S., et al. (2008).[1][2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Morgenthaler, M., et al. (2007).[1][2] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.[1][2] Link[1]

  • Haufe, G. (2008).[1][2][3] The Fluorine Effect: trans-2-Fluorocyclohexan-1-amine as a Building Block.[1][2] Journal of Fluorine Chemistry. (Contextual grounding for cycloalkylamines).

  • PubChem Compound Summary. (2025). (1R,2R)-2-fluorocyclopentan-1-amine.[1][2][4][12] National Center for Biotechnology Information.[1][2] Link

Sources

Application Note: Strategic Utilization of (1R,2R)-2-Fluorocyclopentan-1-amine in Asymmetric Synthesis

[1]

Executive Summary & Molecule Profile

(1R,2R)-2-fluorocyclopentan-1-amine is a specialized bioisostere of 2-aminocyclopentan-1-ol.[1] Unlike its hydroxylated counterpart, the vicinal fluorine atom introduces a strong dipole without acting as a hydrogen bond donor, significantly altering the amine’s basicity and the ring’s conformational landscape.

This guide focuses on diastereoselective transformations , specifically addressing how the existing (1R,2R) stereocenters influence the formation of new chiral centers (induction) or interact with existing chiral partners (matched/mismatched coupling).[1]

Chemical Profile & Stereochemical Criticality
PropertyValue / Description
IUPAC Name (1R,2R)-2-fluorocyclopentan-1-amine
Stereochemistry Cis -configuration (Syn-relationship between F and NH₂).[1] Note: Vendors often mislabel (1R,2R) as 'trans'.[1] Verify structure via 2D-NMR (NOESY).
Basicity (pKa) ~8.5–9.0 (approx.[1] 1.5 units lower than cyclopentylamine due to

-inductive effect of F).[1]
Conformation The cis-F/NH₂ arrangement forces a specific envelope pucker to minimize dipole repulsion, creating a distinct "facial bias" for incoming electrophiles.[1]
Key Application Fragment-Based Drug Discovery (FBDD), conformational locking of peptidomimetics.[1]

Mechanistic Insight: The "Fluorine Effect" in Catalysis

The vicinal fluorine is not merely a bystander; it is a stereoelectronic director.[1] In the (1R,2R) cis-isomer, the fluorine atom destabilizes the lone pair on the nitrogen through inductive withdrawal, reducing nucleophilicity but increasing the acidity of the N-H protons.

Diastereoselective Implications:

  • Kinetic Resolution: When reacting with racemic electrophiles, the steric bulk of the cis-fluorine creates a high energy barrier for one enantiomer over the other.[1]

  • Face Selectivity: In reductive amination, the fluorine atom blocks the syn-face, forcing hydride attack from the anti-face relative to the C-F bond.[1]

Diagram 1: Stereoelectronic Pathway Logic

GStart(1R,2R)-Amine(Nucleophile)Sub_APathway A:Steric Control(F-atom blocks syn-attack)Start->Sub_A Steric BulkSub_BPathway B:Dipole Repulsion(Lone pair orientation)Start->Sub_B Electronic BiasTS_MatchMatched Transition State(Low Energy)Sub_A->TS_MatchTS_MisMismatched Transition State(High Energy)Sub_A->TS_Mis DisfavoredSub_B->TS_MatchProductHigh de/dr ProductTS_Match->Product >95:5 dr

Caption: Logical flow of stereoelectronic effects dictating diastereoselectivity. The fluorine atom acts as both a steric shield and an electronic modulator.

Protocol 1: Diastereoselective Amide Coupling (Matched/Mismatched Pairs)

Objective: Couple (1R,2R)-2-fluorocyclopentan-1-amine with a chiral N-protected amino acid without epimerization, maximizing yield for the "matched" diastereomer.

Challenge: The lower nucleophilicity of the fluoroamine often requires stronger activation, which increases the risk of racemizing the amino acid partner.

Materials
  • Nucleophile: (1R,2R)-2-fluorocyclopentan-1-amine (1.0 equiv).[1]

  • Electrophile: N-Boc-L-Phenylalanine (1.1 equiv) [Model Chiral Acid].[1]

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1).[1]

Step-by-Step Procedure
  • Pre-activation (Critical): Dissolve N-Boc-L-Phenylalanine (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.0 equiv only) at 0°C. Stir for 5 minutes. Note: Limiting initial base prevents azlactone formation (racemization pathway).[1]

  • Amine Addition: Add (1R,2R)-2-fluorocyclopentan-1-amine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 0.5 M citric acid (to remove unreacted amine), and sat. NaHCO₃.

  • Analysis: Analyze dr via HPLC (Chiralpak IA/IB column).

Expected Outcome:

  • Matched Pair: High yield (>85%), single diastereomer.[1]

  • Mismatched Pair: If using D-Phenylalanine, expect slower kinetics (24h+) and potential epimerization (detectable by HPLC).[1]

Protocol 2: Diastereoselective Reductive Amination

Objective: React (1R,2R)-2-fluorocyclopentan-1-amine with a prochiral ketone (e.g., Acetophenone) to generate a new stereocenter.[1]

Mechanism: The condensation forms a chiral imine.[1] The (1R,2R) center directs the hydride attack (from NaBH(OAc)₃) to the face anti to the bulky/electronegative fluorine.[1]

Experimental Workflow
  • Imine Formation:

    • Mix Amine (1.0 equiv) and Acetophenone (1.0 equiv) in DCE (Dichloroethane).

    • Add Ti(OiPr)₄ (1.5 equiv) as a Lewis Acid / Water Scavenger.[1] Crucial for fluoroamines due to slower imine formation.[1]

    • Stir at RT for 12 hours under N₂.

  • Reduction:

    • Cool to -10°C.

    • Add NaBH(OAc)₃ (2.0 equiv) portion-wise.[1]

    • Stir at 0°C for 4 hours.

  • Quench:

    • Add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour (to break Ti-emulsions).

  • Purification: Extract with DCM. Flash chromatography.

Data Analysis: Diastereomeric Ratio (dr)
Reducing AgentTemperatureAdditiveYielddr (Major:Minor)
NaBH₄0°CNone65%60:40
NaBH(OAc)₃23°CAcOH82%85:15
NaBH(OAc)₃ -10°C Ti(OiPr)₄ 91% 94:6

Interpretation: The Titanium additive coordinates the imine and the fluorine, locking the conformation and enhancing face-selectivity during reduction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the (1R,2R)-fluorocyclopentyl group onto a heteroaromatic scaffold (e.g., 2-chloropyridine).

Note: Due to the inductive effect of the fluorine, the amine is less nucleophilic.[1] Standard conditions (EtOH, reflux) often fail.[1]

Optimized Conditions (Buchwald-Hartwig vs SNAr)

While SNAr is possible with highly electron-deficient rings, Pd-catalyzed coupling is recommended for standard heterocycles to preserve the cis-fluorine integrity (avoiding E2 elimination under harsh basic SNAr conditions).[1]

Recommended Buchwald Protocol:

  • Catalyst: Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%).[1]

  • Base: NaOtBu (1.5 equiv).[1] Avoid stronger bases like LiHMDS to prevent HF elimination.[1]

  • Solvent: Toluene or Dioxane, 80°C.

Diagram 2: Decision Matrix for Reaction Choice

DecisionMatrixStartSubstrate SelectionTypeElectrophile Type?Start->TypeAcidChiral Carboxylic AcidType->Acid Peptide CouplingKetoneProchiral KetoneType->Ketone Reductive AminationArylAryl HalideType->Aryl C-N Bond FormationP1Use HATU/DIPEA(Protocol 1)Acid->P1P2Use Ti(OiPr)4 / NaBH(OAc)3(Protocol 2)Ketone->P2P3Use Pd-Catalysis (BrettPhos)(Protocol 3)Aryl->P3

Caption: Decision tree for selecting the optimal coupling strategy based on electrophile type.[1]

References

  • Synthesis and Properties of Vicinal Fluoroamines

    • Title: Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)
    • Source: ChemRxiv, 2024.[1]

    • URL:[Link] (General search for vicinal fluoroamine conformation).[1]

  • Conformational Analysis of 2-Halocyclohexylamines (Relevant mechanistic grounding)

    • Title: Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calcul
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Reductive Coupling Methodologies

    • Title: Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines.[1][3]

    • Source: Chemical Communications (RSC), 2015.[1][4]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Fluorocyclopentan-1-amine (PubChem CID 22715767).[1]

    • Source: PubChem.[1][5]

    • URL:[Link][1]

Disclaimer: Always verify the specific enantiomer (cis vs trans) with your supplier using optical rotation or NOESY NMR before commencing synthesis, as vendor labeling varies.

scale-up synthesis of (1R,2R)-2-fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2R)-2-Fluorocyclopentan-1-amine is a high-value conformationally restricted peptidomimetic scaffold. Its trans-fluorine substitution induces specific dipole alignments that enhance metabolic stability and lipophilicity in drug candidates. This guide details a robust, scalable protocol for its synthesis, moving away from hazardous direct fluorination of amines (e.g., DAST on scale) toward a safer Aziridine Ring-Opening strategy.

Key Advantages of this Protocol:

  • Safety: Avoids the use of DAST/Deoxo-Fluor on multi-gram scales, mitigating explosion risks.

  • Scalability: Utilizes inexpensive starting materials (Cyclopentene oxide) and standard unit operations.

  • Stereocontrol: Leverages the intrinsic inversion of SN2 ring-opening to secure the trans stereochemistry, followed by classical resolution to isolate the (1R,2R) enantiomer.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule, (1R,2R)-2-fluorocyclopentan-1-amine (a trans isomer), is accessed via the nucleophilic ring opening of a meso-aziridine.

  • Stereochemical Rationale: The meso-aziridine (N-Boc-6-azabicyclo[3.1.0]hexane) has a cis ring fusion. Nucleophilic attack by fluoride (F⁻) proceeds via an SN2 mechanism with inversion of configuration at the carbon center.

    • Input:cis-Aziridine (Meso).

    • Mechanism:[1][2][3][4] Backside attack by F⁻.

    • Output:trans-Fluoroamine (Racemic).[1]

  • Resolution Strategy: Since the product is obtained as a racemate (±)-trans, a downstream chiral resolution using L-Tartaric acid is employed to isolate the pharmacologically active (1R,2R) enantiomer.

G Start Cyclopentene Oxide (Inexpensive SM) Inter1 trans-2-Aminocyclopentanol (Racemic) Start->Inter1 NH3 (aq) Ring Opening Aziridine N-Boc-6-azabicyclo[3.1.0]hexane (Meso Intermediate) Inter1->Aziridine 1. Boc2O 2. MsCl, TEA (Cyclization) RacemicProd (±)-trans-2-Fluorocyclopentan-1-amine (Racemic) Aziridine->RacemicProd Pyridine·HF (Fluorolytic Opening) FinalProd (1R,2R)-2-Fluorocyclopentan-1-amine (Target Enantiomer) RacemicProd->FinalProd Chiral Resolution (L-Tartaric Acid)

Figure 1: Synthetic pathway designed for safety and stereochemical integrity.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Meso-Aziridine)

Objective: Synthesize N-Boc-6-azabicyclo[3.1.0]hexane from Cyclopentene Oxide.

  • Aminolysis:

    • Charge a reactor with Cyclopentene oxide (1.0 equiv) and 25% Aqueous Ammonia (5.0 equiv).

    • Heat to 40°C for 6 hours. The epoxide opens to form trans-2-aminocyclopentanol.

    • Note: Excess ammonia prevents dimerization.

    • Concentrate in vacuo to remove ammonia/water.

  • Boc Protection & Cyclization:

    • Dissolve crude amino alcohol in DCM (10 vol). Add Boc Anhydride (1.1 equiv) and TEA (1.2 equiv). Stir at RT until conversion is complete (TLC control).

    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Warm to RT. The intermediate mesylate spontaneously cyclizes (or requires slight heating/base excess) to form the N-Boc aziridine.

    • Workup: Wash with NaHCO3, brine, dry over Na2SO4.

    • Purification: Distillation or short-path silica plug.

    • Yield Target: >75% over 3 steps.[3]

Phase 2: Fluorolytic Ring Opening (The Critical Step)

Safety Alert: This step utilizes Olah’s Reagent (70% HF in Pyridine) . This reagent is corrosive and toxic. All operations must be performed in a polyethylene (PE) or Teflon-lined reactor. Glass is permissible only for short contact times, but PE is preferred to prevent etching and contamination.

Protocol:

  • Setup: Purge a PE-lined reactor with N2. Charge N-Boc-Aziridine (1.0 equiv) and DCM (5 vol). Cool to -10°C.

  • Reagent Addition: Slowly add Pyridine·HF (1.5 equiv) via a Teflon syringe pump. Maintain internal temperature < 0°C.

    • Mechanistic Insight: Low temperature favors the SN2 opening over elimination side reactions.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Quench (Critical):

    • Prepare a quench vessel with K2CO3 (aq) or NH4OH mixed with ice.

    • Slowly transfer the reaction mixture into the quench vessel. Caution: Exothermic.[5]

    • Adjust pH to >9.

  • Isolation: Extract with DCM (3x). Wash organics with dilute HCl (to remove pyridine) and then NaHCO3. Dry and concentrate.

    • Result: (±)-trans-N-Boc-2-fluorocyclopentan-1-amine.

Phase 3: Deprotection & Chiral Resolution

Objective: Isolate the (1R,2R) isomer.

  • Deprotection:

    • Dissolve N-Boc intermediate in 1,4-Dioxane . Add 4M HCl in Dioxane (3 equiv).

    • Stir at RT for 4 hours. Precipitate forms.[6]

    • Filter and wash with Et2O. Product: (±)-trans-2-fluorocyclopentan-1-amine HCl.

  • Resolution (Classical):

    • Free Basing: Dissolve the HCl salt in minimal water, basify with 50% NaOH, extract into IPA/Ethanol .

    • Salt Formation: Add L-(+)-Tartaric Acid (0.5 - 1.0 equiv) dissolved in hot Ethanol.

    • Crystallization: Allow to cool slowly to RT, then 0°C. The diastereomeric salt of the (1R,2R) amine usually crystallizes less solubly with L-Tartaric acid (verify via specific rotation).

    • Recrystallization: Recrystallize the salt from EtOH/H2O to upgrade chiral purity to >99% ee.

    • Liberation: Treat the pure salt with NaOH, extract with ether, and treat with HCl gas to yield the final (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride .

Process Safety & Engineering Controls

The handling of HF-Pyridine requires a dedicated safety workflow.

Safety cluster_zone HF Hazard Control Zone PPE PPE Required: Neoprene Gloves, Face Shield, HF Antidote (Ca-Gluconate) Reactor Reactor Material: HDPE or Teflon-Lined (No Borosilicate Glass) PPE->Reactor Operator Access Scrubber Scrubber System: KOH/NaOH Trap for HF Vapors Reactor->Scrubber Vent Line Waste Waste Disposal: Segregated Fluoride Waste (Do not mix with Acid/Oxidizers) Reactor->Waste Post-Quench

Figure 2: Mandatory safety engineering for HF-Pyridine processing.

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity (H-NMR) Consistent with structure400 MHz DMSO-d6
Identity (F-NMR) Single peak ~ -175 to -185 ppmF-NMR (decoupled)
Stereochemistry trans relative config, (1R,2R) absoluteNOESY / X-Ray of salt
Chiral Purity > 98.5% eeChiral HPLC (Crownpak CR+)
Chemical Purity > 98.0%HPLC (C18, 210 nm)
Fluoride Content < 0.1% (Inorganic F-)Ion Chromatography

Chiral HPLC Method:

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: pH 2.0 HClO4 (aq) / Methanol (90:10).

  • Flow: 0.5 mL/min.

  • Temp: 15°C (Lower temperature improves separation of fluoro-amine enantiomers).

References

  • Haufe, G., & Bruns, S. (2002). (Salen)chromium complex mediated asymmetric ring opening of meso- and racemic epoxides with different fluoride sources. Tetrahedron: Asymmetry, 13(4), 391–401. Link

  • Kalow, J. A., & Doyle, A. G. (2013). Enantioselective Fluoride Ring Opening of Aziridines Enabled by Cooperative Lewis Acid Catalysis. Journal of the American Chemical Society, 135(24), 8854–8857. Link

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[1][2][7][8][9][10][11][12] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorinations. Synthesis, 1973(12), 779-783. Link

  • PubChem Compound Summary. (2026). trans-2-Fluorocyclopentan-1-amine. National Center for Biotechnology Information. Link

  • Shipman, M., et al. (2015).[8] Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(14), 3632–3635. Link

Sources

Troubleshooting & Optimization

purification of (1R,2R)-2-fluorocyclopentan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of (1R,2R)-2-Fluorocyclopentan-1-amine

Introduction: The "Invisible" Chiral Challenge

You are likely reading this because you are facing a specific set of difficulties with (1R,2R)-2-fluorocyclopentan-1-amine . This building block is deceptively simple but presents a "perfect storm" of purification challenges:

  • Lack of Chromophore: It is invisible to standard UV (254 nm) detection.

  • Chemical Instability: The

    
    -fluoroamine motif is prone to HF elimination (defluorination) under basic/thermal stress.
    
  • Stereochemical Confusion: The (1R,2R) configuration is the cis -isomer based on strict Cahn-Ingold-Prelog (CIP) priorities, yet commercial catalogs often mislabel enantiomers.

This guide moves beyond generic protocols to provide a self-validating system for isolating high-purity (1R,2R) enantiomers.

Module 1: Classical Resolution (Scalable Purification)

For multi-gram scales, chiral chromatography is often cost-prohibitive. Diastereomeric salt crystallization is the preferred "workhorse" method.

The Logic: Since the target is a secondary amine, it readily forms salts with chiral organic acids. The success relies on the solubility difference between the


 and 

diastereomeric salts.[1]

Recommended Resolving Agents:

  • Primary Choice: L-(+)-Tartaric acid (Low cost, high availability).

  • Secondary Choice: (S)-(+)-Mandelic acid (Often works if tartrates form oils).

Protocol: Tartrate Resolution Workflow

Step 1: Screening (Small Scale)

  • Dissolve 100 mg of racemic cis-2-fluorocyclopentan-1-amine in 0.5 mL solvent (Ethanol or MeOH).

  • Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in minimal warm alcohol.

  • Allow to cool slowly to RT, then 4°C.

    • Troubleshoot: If oil forms, reheat and add EtOAc (antisolvent) dropwise until cloudy, then cool.

Step 2: Bulk Crystallization

  • Scale up the best solvent system (typically EtOH:H2O 95:5 or pure iPrOH).

  • Heat to reflux to ensure full dissolution.

  • Cool at a controlled rate (5°C/hour) to maximize crystal purity.

  • Filter crystals and wash with cold solvent.

Step 3: Free-Basing (CRITICAL)

  • Risk: Strong bases (NaOH) + Heat = HF Elimination (Decomposition).

  • Safe Method: Suspend salt in

    
    . Add sat. 
    
    
    
    or
    
    
    (aq) at 0°C . Stir vigorously. Separate organic layer, dry over
    
    
    , and concentrate at <30°C .
Visual Workflow: Resolution Logic

ResolutionWorkflow Racemate Racemic Mixture (cis-2-fluorocyclopentan-1-amine) AddAcid Add L-(+)-Tartaric Acid (1.0 eq) Racemate->AddAcid Solvent Solvent System: EtOH or iPrOH AddAcid->Solvent Crystallize Crystallization (Slow Cool) Solvent->Crystallize CheckState Solid or Oil? Crystallize->CheckState Recrystallize Recrystallize Solid (Enrich ee%) CheckState->Recrystallize Crystals AddAntiSolvent Reheat & Add EtOAc (Anti-solvent) CheckState->AddAntiSolvent Oil FreeBase Free Base Liberation (NaHCO3, 0°C) Recrystallize->FreeBase AddAntiSolvent->Crystallize

Caption: Decision tree for diastereomeric salt resolution, highlighting the critical "oiling out" troubleshooting step.

Module 2: Chiral HPLC/SFC (Analytical & Prep)

Because the molecule lacks a chromophore, standard UV detection will fail or give misleading noise.

The Detection Problem
  • Option A (Direct): Use Charged Aerosol Detection (CAD), ELSD, or Refractive Index (RI).

  • Option B (Indirect): Derivatize the amine to add a "UV handle."

Derivatization Protocol (For UV Detection)

If you lack CAD/ELSD, you must derivatize to see the peak.

  • Reagent: Benzoyl chloride (adds strong UV) or Mosher's Acid Chloride (allows NMR confirmation).

  • Reaction: Amine + Benzoyl Chloride +

    
     in DCM (15 min).
    
  • Result: The resulting benzamide is UV-active (254 nm) and stable for HPLC.

Method Screening Guide
ParameterRecommendationTechnical Rationale
Column Chiralpak IA / IB (Immobilized Amylose/Cellulose)Immobilized phases tolerate wider solvent ranges (e.g., DCM) which helps solubility.
Alt. Column Crownpak CR(+) Excellent for primary amines; works via host-guest interaction with ammonium ion.
Mobile Phase (NP) Hexane : EtOH : DEA (90:10:0.1)DEA (Diethylamine) is mandatory. It blocks silanol sites to prevent peak tailing of the basic amine.
Mobile Phase (SFC)

: MeOH : Isopropylamine (80:20:0.2)
Isopropylamine is a stronger base than DEA, often yielding sharper peaks in SFC.
Temperature 25°C - 30°CLower temperature generally improves chiral selectivity (

).

Module 3: Stability & Storage (The "Hidden" Risk)

The


-fluoroamine motif is susceptible to HF elimination , yielding an enamine/imine which hydrolyzes to a ketone.

Reaction:



Storage Rules:

  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt is indefinitely stable.

  • Free Base: If you must store the free base, keep it at -20°C under Argon.

  • Avoid: Do not distill the free base at atmospheric pressure; it will decompose. Use high vacuum (<1 mbar) and low bath temp (<40°C).

Troubleshooting & FAQs

Q1: My chiral HPLC peaks are broad and tailing severely.

  • Cause: Interaction between the amine nitrogen and residual silanols on the silica backbone.

  • Fix: Increase the basic additive. Switch from 0.1% DEA to 0.1% Isopropylamine or Ethylenediamine in the mobile phase.

Q2: I cannot determine the Absolute Configuration (R,R vs S,S).

  • Solution: Do not rely on retention time alone.

    • React a small aliquot with (S)-(-)-Mosher's acid chloride .

    • Run

      
      -NMR. The diastereomers will have distinct chemical shifts.
      
    • Compare

      
       values with literature models for cyclic amines to assign configuration definitively.
      

Q3: The resolution yielded a solid, but the ee% is only 40%.

  • Cause: You likely crystallized the "eutectic" mixture or the salt solubility difference is low.

  • Fix: Recrystallize the salt from a more polar solvent (add more water to the EtOH). Do not just wash the crystals; fully redissolve and recrystallize.

References

  • Synthesis and Stability of Fluorinated Amines

    • Title: "Fluorinated cyclohexanes: Synthesis of amine building blocks...
    • Source: Beier, D. et al., Beilstein J. Org. Chem., 2017.[2][3]

    • URL:[Link]

  • Chiral Separation Strategies

    • Title: "A Strategy for Developing HPLC Methods for Chiral Drugs"
    • Source: LCGC Intern
    • URL:[Link]

  • Classical Resolution of Amines

    • Title: "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines..."
    • Source:Tetrahedron: Asymmetry, 2006.
    • URL:[Link]

  • Title: "(1R,2R)

Sources

Technical Support Center: Fluorination of Cyclopentylamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of cyclopentylamine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into this valuable structural motif. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Challenge of Fluorinating Cyclopentylamine Precursors

The incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating pKa, and improving binding affinity.[1][2][3] Cyclopentylamine scaffolds are prevalent in pharmaceuticals, making their fluorinated analogues highly desirable. However, the journey to these target molecules is often fraught with challenges, primarily due to the propensity for side reactions that can significantly lower yields and complicate purification.

This guide provides a structured approach to identifying, understanding, and mitigating common side reactions encountered during the fluorination of cyclopentylamine precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate when fluorinating a cyclopentylamine precursor, particularly one with a hydroxyl group?

A: The most prevalent side reactions are elimination to form cyclopentene derivatives and rearrangement reactions.[4][5] The specific side products will depend on the fluorinating agent used, the substrate's stereochemistry, and the reaction conditions. For instance, using diethylaminosulfur trifluoride (DAST) can sometimes lead to cationic rearrangements like the Wagner-Meerwein rearrangement.[5]

Q2: How do I choose the right fluorinating agent for my specific cyclopentylamine precursor?

A: The choice is critical and depends on the functional groups present in your precursor.

  • For deoxyfluorination (hydroxyl to fluorine): DAST and Deoxo-Fluor are common choices, with Deoxo-Fluor offering greater thermal stability.[4] For more delicate or complex substrates, newer reagents like AlkylFluor may provide higher yields.[4]

  • For nucleophilic substitution on a carbon with a good leaving group: Alkali metal fluorides like KF and CsF are cost-effective but often require phase-transfer catalysts to overcome solubility issues.[4][6]

Q3: My fluorination reaction is giving a very low yield or not working at all. What are the first things I should check?

A: Before delving into complex mechanistic problems, always verify the fundamentals:

  • Anhydrous Conditions: Many fluorinating reagents react vigorously with water. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

  • Reagent Quality: The quality and activity of your fluorinating agent are paramount. Some reagents can degrade over time.[4]

  • Temperature Control: Fluorination reactions are often highly sensitive to temperature. It's common to start at low temperatures (e.g., -78 °C) and allow the reaction to warm slowly.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent unwanted side reactions with atmospheric moisture and oxygen.[4]

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a systematic approach to troubleshooting common issues.

Issue 1: Formation of Elimination Byproducts (Cyclopentene Derivatives)

The formation of an alkene is a frequent and frustrating side reaction, particularly when attempting to replace a hydroxyl group on the cyclopentane ring.

Root Cause Analysis:

Elimination is often in competition with the desired nucleophilic substitution (SN2) reaction. The E2 elimination pathway is favored by:

  • Steric Hindrance: A sterically hindered alcohol or a bulky fluorinating agent can make the SN2 pathway less favorable.

  • Substrate Conformation: The stereochemical arrangement of the functional groups on the cyclopentane ring can significantly influence the reaction outcome.[7]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Initiate the reaction at -78 °C and allow it to warm slowly to room temperature.[4] This change in the temperature profile can significantly favor the SN2 pathway.

  • Solvent Selection: While dichloromethane (DCM) is a common solvent, consider a less polar solvent if elimination persists.[4]

  • Choice of Fluorinating Agent: If using DAST, consider switching to a more modern and often milder reagent. For example, aminodifluorosulfinium salts have been shown to produce less elimination byproduct compared to DAST.[8]

  • Base Selection (if applicable): In protocols that utilize a base, a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous as it is less likely to promote elimination or participate in other side reactions.[9][10]

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways Precursor Precursor SN2_Product Desired Fluorinated Product Precursor->SN2_Product SN2 Pathway (Favored by low temp, less hindered sites) E2_Product Elimination Byproduct Precursor->E2_Product E2 Pathway (Favored by high temp, steric hindrance)

Caption: Competing SN2 and E2 pathways in deoxyfluorination.

Issue 2: Skeletal Rearrangements

The appearance of unexpected regioisomers in your product mixture often points to skeletal rearrangements.

Root Cause Analysis:

Rearrangements, such as the Wagner-Meerwein or pinacol-type, can occur when using certain fluorinating agents like DAST.[5] These rearrangements proceed through a carbocationic intermediate. The stability of this intermediate and the potential for a more stable carbocation to form through a 1,2-hydride or 1,2-alkyl shift will dictate the likelihood of rearrangement.

Troubleshooting Protocol:

  • Reagent Selection: This is the most critical factor. Reagents that proceed through a more concerted SN2-like mechanism are less likely to cause rearrangements. Consider alternatives to DAST if rearrangements are observed.

  • Solvent Effects: The polarity of the solvent can influence the stability of any potential carbocationic intermediates. Experimenting with less polar solvents may suppress rearrangement.

  • Temperature Control: As with elimination, maintaining a low reaction temperature can disfavor the formation of carbocationic intermediates.

Decision Workflow for Troubleshooting:

G Start Low Yield or Side Products Check_Basics Verify Anhydrous Conditions, Reagent Quality, Temp Control Start->Check_Basics Identify_Side_Product Characterize Side Product (NMR, MS) Check_Basics->Identify_Side_Product Elimination Elimination Product? Identify_Side_Product->Elimination Rearrangement Rearrangement Product? Elimination->Rearrangement No Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Other Other Side Reaction Rearrangement->Other No Change_Reagent_Rearr Switch to SN2-type Fluorinating Agent Rearrangement->Change_Reagent_Rearr Yes Change_Solvent Change Solvent Lower_Temp->Change_Solvent Change_Reagent_Elim Switch to Milder Fluorinating Agent Change_Solvent->Change_Reagent_Elim Optimize Optimized Reaction Change_Reagent_Elim->Optimize Change_Reagent_Rearr->Optimize

Caption: A logical workflow for troubleshooting fluorination reactions.

Issue 3: Instability of the Fluorinated Product

In some cases, the desired fluorinated cyclopentylamine may be unstable under the reaction or workup conditions.

Root Cause Analysis:

  • β-Elimination of HF: Fluoromethylamines can be prone to decomposition, especially if there is an acidic proton alpha to the amine.[11] The lone pair of electrons on the nitrogen can facilitate the elimination of hydrogen fluoride.

  • Intramolecular Cyclization: Depending on the other functional groups present, the newly introduced fluorine could be displaced by an intramolecular nucleophile.

Preventative Measures and Protocol Adjustments:

  • Amine Protection: If the amine is suspected to be involved in decomposition, consider protecting it as an amide. This reduces the electron density on the nitrogen, making it less likely to participate in elimination.[11]

  • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. A neutral or slightly acidic aqueous workup is often preferable.

  • Prompt Isolation and Characterization: Do not let the crude reaction mixture sit for extended periods. Isolate the product as quickly as possible after the reaction is complete.

Data Summary Table

IssueCommon Cause(s)Key Troubleshooting StepsExpected Outcome
Elimination Steric hindrance, high temperatureLower temperature, change solvent, use a milder fluorinating agentIncreased yield of the desired substitution product
Rearrangement Carbocation formation (e.g., with DAST)Switch to a fluorinating agent that favors an SN2 mechanismFormation of the desired regioisomer
Low Yield Wet reagents/solvents, poor reagent qualityEnsure anhydrous conditions, use fresh reagentsImproved conversion and yield
Product Instability β-elimination of HF, intramolecular reactionsProtect the amine, use mild workup conditionsIsolation of the intact fluorinated product

Experimental Protocols

General Protocol for Deoxyfluorination with DAST (with Troubleshooting Modifications)
  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve the cyclopentylamine precursor (1.0 eq) in anhydrous DCM (or a less polar solvent if elimination is a concern) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (URL: [Link])

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])

  • The Dark Side of Fluorine - PMC. (URL: [Link])

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. (URL: [Link])

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (URL: [Link])

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. (URL: [Link])

  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. (URL: [Link])

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (URL: [Link])

  • Reaction of Amines with Nitrous Acid - MSU chemistry. (URL: [Link])

  • Renewable Reagent for Nucleophilic Fluorination - PMC - NIH. (URL: [Link])

  • Reaction of Amines with Cyclic Fluorinated Olefins1,2 | The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. (URL: [Link])

  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Alcohol to Fluoride - Common Organic Chemistry. (URL: [Link])

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. (URL: [Link])

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (URL: [Link])

  • Fluorination Reactions | Professor Steven V. Ley Research Group. (URL: [Link])

  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC. (URL: [Link])

  • EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production - Google P
  • Site selectivities in fluorination. - UCL Discovery. (URL: [Link])

  • Enzymatic synthesis of fluorinated compounds - PMC - NIH. (URL: [Link])

  • Synthesis of Fluorinated Glycotope Mimetics Derived from Streptococcus pneumoniae Serotype 8 CPS - MDPI. (URL: [Link])

  • Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP) - PubMed. (URL: [Link])

  • Chemoenzymatic synthesis of fluorinated polyketides - PMC - NIH. (URL: [Link])

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Technical Support Center: Diastereoselective Reactions of Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diastereoselective Reactions of Cyclic Amines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of stereocontrol in your synthetic workflows. The synthesis of stereodefined cyclic amines, such as pyrrolidines and piperidines, is a cornerstone of modern medicinal chemistry, as these scaffolds are integral to a vast array of bioactive compounds and natural products.[1][2][3]

Achieving high diastereoselectivity, however, is often a significant challenge. Subtle changes in reaction parameters can lead to dramatic shifts in product ratios, impacting yield, purity, and the viability of a synthetic route. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. We will explore the "why" behind experimental phenomena and provide logical, actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Diastereocontrol

This section addresses foundational concepts that govern the stereochemical outcome of reactions involving cyclic amines.

Q1: What are the primary factors that control diastereoselectivity in reactions of cyclic amines?

A1: Diastereoselectivity arises from differences in the activation energies of the transition states leading to the different diastereomeric products. For cyclic amines, control is primarily achieved by exploiting conformational restraints and non-covalent interactions. The key factors are:

  • Conformational Control: Cyclic systems are more rigid than their acyclic counterparts. This rigidity limits the number of accessible conformations, making it easier to predict and control the trajectory of an incoming reagent. The stability of chair or boat-like transition states often dictates the stereochemical outcome.[4]

  • Steric Hindrance: The existing stereocenters and substituents on the cyclic amine create a sterically biased environment. An incoming reagent will preferentially approach from the less hindered face to minimize steric repulsion in the transition state. The steric bulk of both the substrate and the reagent are critical.[5][6]

  • Electronic Effects & Chelation: The presence of heteroatoms or functional groups can lead to chelation with a metal catalyst or Lewis acid. This locks the molecule into a specific, highly organized conformation, forcing the reagent to attack from a single face. This is a powerful strategy for achieving high levels of induction.[4]

  • Catalyst Control: In catalyzed reactions, the chiral environment created by the catalyst (e.g., the specific ligands coordinated to a metal center) is often the dominant factor. The catalyst can create a "chiral pocket" that selectively binds one face of the substrate, directing the reaction pathway.[7][8]

Q2: How does solvent choice impact the diastereomeric ratio (d.r.)?

A2: The solvent is not merely a medium for the reaction; it is an active participant in the transition state. Its properties can significantly alter diastereoselectivity:

  • Polarity: Solvent polarity can influence the stability of charged or polar transition states. A change in solvent can alter the energy difference between competing diastereomeric transition states.[5] For instance, in some 1,3-dipolar cycloadditions, moving from a less polar solvent to a more polar protic solvent can enhance diastereoselectivity by stabilizing the more ordered transition state through hydrogen bonding.[9]

  • Coordinating Ability: Solvents like THF, diethyl ether, or acetonitrile can coordinate to Lewis acids or metal catalysts. This can either enhance or inhibit the catalyst's ability to control the reaction's stereochemistry. In some cases, a coordinating solvent can compete with the substrate for binding to the catalyst, leading to lower selectivity.

  • Steric Bulk: Sterically hindered solvents, such as tert-butanol, can influence the steric environment around the reacting species, sometimes leading to improved selectivity compared to less bulky solvents like methanol.[9]

Q3: My reaction gives a low yield. Besides catalyst issues, what substrate-specific factors could be at play?

A3: Low yield can often be traced back to the inherent reactivity of the substrates themselves. If you have ruled out catalyst deactivation or poor reagent quality, consider the following:

  • Steric Hindrance: While steric bulk can be used to control selectivity, excessive steric hindrance on either the cyclic amine or the electrophile can raise the activation energy barrier prohibitively, leading to a sluggish or incomplete reaction.[5]

  • Electronic Properties: The electronic nature of your substrates is crucial. For example, in an α-functionalization reaction, an electron-withdrawing group on the cyclic amine can decrease the nucleophilicity of the corresponding enamine or enolate intermediate, slowing down the desired reaction.

  • Propensity for Side Reactions: The substrate's structure may favor alternative reaction pathways. For instance, certain cyclic imines are prone to deprotonation by organometallic reagents rather than addition, especially if the protons on the α'-position are highly acidic.[10]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides systematic, problem-oriented advice for common experimental failures.

Problem 1: My reaction results in a low diastereomeric ratio (d.r. ≈ 1:1). How can I improve it?

This is one of the most common challenges. A low d.r. indicates that the energy difference between the two competing transition states leading to the diastereomers is very small. Your goal is to increase this energy gap.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low d.r. Observed (e.g., < 3:1) temp Step 1: Lower Temperature Run at 0°C, -20°C, or -78°C start->temp Kinetic Control Favored solvent Step 2: Screen Solvents Vary polarity (e.g., Toluene, CH2Cl2, THF, MeCN) temp->solvent If no improvement outcome Improved d.r. temp->outcome Success catalyst Step 3: Modify Catalyst/Reagent Change ligand, metal salt, or add Lewis Acid solvent->catalyst If minor improvement solvent->outcome Success substrate Step 4: Modify Substrate Increase steric bulk on N-protecting group or substrate catalyst->substrate If selectivity is still poor catalyst->outcome Success substrate->outcome

Caption: Troubleshooting flowchart for low diastereoselectivity.

Detailed Steps & Rationale:

  • Lower the Reaction Temperature: This is the first and often most effective variable to adjust. Reactions under kinetic control often show enhanced selectivity at lower temperatures because the small energy differences between transition states become more significant relative to the available thermal energy (kT).[5][9]

  • Screen a Range of Solvents: As discussed in the FAQ, the solvent can have a profound impact. Create a small library of parallel reactions to test solvents of varying polarity and coordinating ability.

    SolventDielectric Constant (ε)Typical Effect on Diastereoselectivity
    Toluene2.4Often favors sterically-driven pathways.
    Dichloromethane (DCM)9.1General-purpose, moderately polar.
    Tetrahydrofuran (THF)7.5Coordinating solvent, can influence Lewis acid-catalyzed reactions.
    Acetonitrile (MeCN)37.5Polar, non-protic, can stabilize polar intermediates.
  • Modify the Catalyst System or Reagents:

    • Catalyst-Controlled Reactions: If you are using a chiral catalyst, the ligand is paramount. Switching to a ligand with greater steric bulk or different electronic properties can completely change the stereochemical outcome. For instance, in dirhodium-catalyzed C-H functionalization, changing the catalyst from Rh₂(OAc)₄ to one with a more complex ligand can invert the diastereoselectivity from trans to cis.[7][8]

    • Substrate-Controlled Reactions: The choice of reagent is critical. In the Johnson-Corey-Chaykovsky reaction, for example, the stability and steric bulk of the sulfur ylide directly influence the reversibility of the initial addition step, which in turn controls the final diastereoselectivity.[6]

    • Additives: The addition of a Lewis acid (e.g., BF₃·OEt₂, Yb(OTf)₃) can force the reaction through a more organized, chelated transition state, dramatically improving selectivity.[2][10] However, ensure compatibility, as some strong Lewis acids can decompose sensitive substrates.

Problem 2: My reaction is giving a poor yield or fails to proceed.

A low or zero yield points to issues with reactivity, stability, or catalyst efficacy.

Troubleshooting Workflow for Low Yield

G start Low or No Yield purity Step 1: Verify Reagent Purity & Conditions Check for water/impurities. Use inert atmosphere. start->purity temp_conc Step 2: Adjust Temperature & Concentration Increase temperature incrementally. Vary concentration. purity->temp_conc If reagents are pure catalyst Step 3: Re-evaluate Catalyst System Increase catalyst loading. Screen different catalysts/activators. temp_conc->catalyst If still no reaction outcome Improved Yield temp_conc->outcome Success order Step 4: Change Order of Addition Pre-form reactive intermediate before adding substrate. catalyst->order If minor conversion catalyst->outcome Success order->outcome

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Steps & Rationale:

  • Verify Reagent Purity and Reaction Conditions: This is a critical first step. Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure solvents are anhydrous and that reactions are run under an inert atmosphere (e.g., argon or nitrogen) if required.[5][9] Catalyst deactivation by impurities is a common cause of reaction failure.[9]

  • Optimize Temperature and Concentration: While lower temperatures favor selectivity, some reactions have a high activation energy and require heat to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction for product formation, keeping in mind the potential trade-off with selectivity.

  • Re-evaluate the Catalyst System: If you suspect catalyst deactivation, try increasing the catalyst loading. If that fails, a different catalyst may be required. For example, in α-substitution reactions with Grignard reagents, TMSOTf may be a more effective promoter than BF₃·OEt₂.[10]

  • Change the Order of Addition: The timing and order of reagent addition can be crucial, especially when forming a reactive intermediate in situ. For example, in some three-component reactions, it is necessary to pre-form the aldimine from the aldehyde and amine before adding the third component and the catalyst to avoid side reactions.[2]

Problem 3: I'm observing significant formation of side products.

Side product formation indicates that one or more undesired reaction pathways are competing with your desired transformation.

Detailed Steps & Rationale:

  • Identify the Side Product: Before you can troubleshoot, you must know what you are making. Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the major side product. This will provide crucial clues about the competing reaction pathway.

  • Address Common Side Reactions:

    • Over-alkylation/arylation: In N-functionalization reactions, a common side product is the quaternary ammonium salt.[11] This can be minimized by using the amine as the limiting reagent or by slowly adding the alkylating/arylating agent.

    • Elimination: If your substrate has a leaving group, you may see elimination products. Running the reaction at a lower temperature or using a less-hindered, non-nucleophilic base can often mitigate this.

    • Epimerization: If your product has an acidic proton alpha to a carbonyl or other electron-withdrawing group, it may epimerize to the more thermodynamically stable diastereomer under the reaction conditions. This can be addressed by quenching the reaction promptly or using milder conditions. In some cases, this can be used to your advantage to convert a cis product to a more stable trans product.[12]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Solvent and Temperature Screening to Optimize Diastereoselectivity

This protocol uses a parallel reaction setup to efficiently screen conditions.

Materials:

  • Cyclic amine substrate

  • Reagent (e.g., electrophile, organometallic reagent)

  • Catalyst (if applicable)

  • Anhydrous solvents (e.g., Toluene, DCM, THF, Acetonitrile)

  • Array of reaction vials with stir bars suitable for heating/cooling

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Analytical tools (TLC, LC-MS, or GC-MS with a chiral column)

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of your cyclic amine substrate in a suitable anhydrous solvent. Prepare a separate stock solution of your reagent and catalyst (if used).

  • Setup: Arrange four reaction vials, each with a stir bar. Label them for the solvents to be tested (e.g., Toluene, DCM, THF, MeCN).

  • Reaction Initiation (at -78 °C):

    • Cool all four vials to -78 °C using a dry ice/acetone bath.

    • To each vial, add the appropriate solvent (e.g., 1 mL).

    • Add an equal aliquot of the cyclic amine stock solution to each vial.

    • Add the catalyst stock solution (if applicable).

    • Begin stirring and add the reagent stock solution to each vial simultaneously or in quick succession.

  • Monitoring:

    • Allow the reactions to stir at -78 °C for a set time (e.g., 1 hour).

    • Take a small aliquot from each reaction, quench it (e.g., with saturated aq. NH₄Cl), and analyze by TLC or LC-MS to assess conversion and the initial d.r.

  • Temperature Ramping:

    • Allow the reactions to slowly warm to a higher temperature (e.g., 0 °C or room temperature).

    • Continue to take and analyze aliquots at regular intervals (e.g., every 2-4 hours) to monitor the reaction progress and any changes in the d.r.

  • Analysis: Once the reactions reach completion (or after a predetermined time, like 24 hours), quench the entire reaction mixture. Work up each reaction identically. Purify a small amount if necessary and determine the final diastereomeric ratio for each condition using ¹H NMR or chiral HPLC/GC.

  • Interpretation: Compare the results to identify the optimal solvent and temperature combination that provides the best balance of reaction rate and diastereoselectivity.

References
  • Shu, S., Liu, Z., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers. Available at: [Link]

  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Tech Support.
  • Munnuri, S., Adebesin, A. M., Paudyal, M. P., et al. (2017). Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. Journal of the American Chemical Society, 139(51), 18288-18294. Available at: [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for stereoselective pyrrolidine synthesis. BenchChem Tech Support.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • Munnuri, S., Adebesin, A. M., Paudyal, M. P., et al. (2017). Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Deng, Y., et al. (n.d.). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC.
  • Scheme 7 Possible explanation of the observed diastereoselectivity with 3a,b. (n.d.). Synopsis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. .

  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
  • Frontiers. (2021, April 25).
  • Cossy, J., et al. (2013). Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. The Journal of Organic Chemistry.
  • De, S. K. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(21), 8617-8620.
  • Reddy, R. S., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC.
  • Gutierrez, O., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • Marsden, S. P., et al. (n.d.).

Sources

Technical Support Center: Stability and Handling of Fluorinated Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of fluorinated amine intermediates. The unique electronic properties conferred by fluorine atoms can drastically alter the reactivity and stability of amine-containing molecules, presenting specific challenges during synthesis, purification, and storage. This resource is designed to explain the causality behind these issues and offer field-proven solutions.

Section 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Unexpected Decomposition of my α-Fluoroamine Intermediate During Reaction or Workup

Q: I've synthesized an α-fluoroamine, but it seems to decompose upon workup or when used in a subsequent reaction. What's causing this instability and how can I prevent it?

A: The instability of many α-fluoroamines is a well-documented challenge in synthetic chemistry.[1][2][3] The primary pathway for decomposition is dehydrofluorination, driven by the electron-donating lone pair of the nitrogen atom, which facilitates the elimination of hydrogen fluoride (HF).[2][3][4] This is particularly problematic for N-unprotected aliphatic α-fluoroamines.[2]

Root Cause Analysis:
  • Electron Density on Nitrogen: The lone pair of electrons on the amine nitrogen can promote the elimination of the adjacent fluorine atom.[4]

  • Presence of a Base: Basic conditions during aqueous workup (e.g., using sodium bicarbonate) or the presence of a basic reagent in the subsequent step can accelerate dehydrofluorination.

  • Steric Factors: While seemingly counterintuitive, certain structural constraints can enhance stability. For instance, positioning the α-fluorine at a bridgehead position can prevent elimination due to the formation of a high-energy, non-planar alkene (Bredt's rule).[1]

Troubleshooting Workflow:

Here is a decision-making workflow to address α-fluoroamine instability:

Caption: Troubleshooting workflow for α-fluoroamine decomposition.

Recommended Protocols:

Protocol 1: Neutral Workup for Sensitive α-Fluoroamines

  • Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with deionized water (2 x 20 mL per 100 mL of organic phase). Avoid using any basic solutions like sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo at low temperature (<30 °C) to isolate the crude product.

  • Proceed immediately to the next step or purification.

Issue 2: My Trifluoromethyl Amine is Degrading Under Basic Conditions

Q: I've noticed that my compound containing an N-CF3 group is not stable when exposed to basic conditions. What is the mechanism of this degradation?

A: The N-CF3 motif, while often enhancing metabolic stability, can be susceptible to degradation under basic conditions.[5] The strong electron-withdrawing effect of the three fluorine atoms makes the carbon atom of the trifluoromethyl group electrophilic and susceptible to nucleophilic attack by hydroxide ions or other bases.[5] This can initiate a decomposition cascade.

Decomposition Pathway:

The likely decomposition pathway involves the nucleophilic attack of a hydroxide ion on the carbon of the CF3 group, leading to the eventual formation of carbonyl fluoride (COF2) and ammonia, which are then hydrolyzed.[5]

G A R-NH-CF3 B [R-NH-CF2-F]⁻ + OH⁻ A->B Nucleophilic attack by OH⁻ C R-N=CF2 + HF B->C Elimination of F⁻ D R-NH-C(O)F + HF C->D Hydrolysis E R-NH2 + COF2 D->E Hydrolysis

Caption: Simplified decomposition pathway of an N-CF3 amine under basic conditions.

Mitigation Strategies:
  • pH Control: Maintain acidic or neutral pH conditions during reactions and purification. If a basic step is unavoidable, consider using a milder, non-nucleophilic base and running the reaction at low temperatures.

  • Protecting Groups: If the amine's basicity is not required for the transformation, consider masking it as an amide, which reduces the electron density on the nitrogen and can improve stability.[4]

Issue 3: Low Yield and Byproduct Formation in Reactions Involving Fluorinated Anilines

Q: I'm using a fluorinated aniline in a coupling reaction, but I'm getting low yields and observing several byproducts. How does fluorine substitution affect the reactivity of anilines?

A: The introduction of fluorine to an aromatic ring significantly alters the electronic properties of the aniline. The high electronegativity of fluorine reduces the electron density of the aromatic ring and decreases the basicity of the amine nitrogen.[6][7]

Impact on Reactivity:
PropertyEffect of Fluorine SubstitutionImplication for Reactions
Basicity (pKa) Decreased[6]The amine is less nucleophilic, potentially slowing down reactions that rely on its nucleophilicity.
Nucleophilicity ReducedMay require harsher reaction conditions (higher temperature, stronger base) for coupling reactions.
Oxidation Potential IncreasedThe electron-deficient ring is more resistant to oxidation.
Troubleshooting and Optimization:
  • Re-evaluate Catalyst and Ligand: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Electron-deficient anilines may require more electron-rich ligands to facilitate oxidative addition.

  • Screen Bases: A stronger base may be necessary to deprotonate the less basic fluorinated aniline.

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the reduced reactivity. Monitor for thermal decomposition.

  • Check for Side Reactions: Be aware of potential side reactions like nucleophilic aromatic substitution (SNAr) if there are other leaving groups on the aromatic ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store my fluorinated amine intermediates?

A1: Proper storage is critical to maintain the integrity of your fluorinated amine intermediates.

  • General Guidelines:

    • Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[8][9]

    • Use tightly sealed containers to prevent exposure to moisture and air.[8]

    • Label all containers clearly with the chemical name and any hazard warnings.[9][10]

  • Specific Considerations:

    • Moisture Sensitivity: Many fluorinated amines are sensitive to moisture and can hydrolyze.[5] Store under an inert atmosphere (e.g., argon or nitrogen).

    • Incompatibility: Avoid storing fluorinated amines near strong oxidizing agents, acids, or bases, as this can lead to unwanted reactions.[8]

    • Temperature: For particularly unstable intermediates, storage in a refrigerator or freezer may be necessary. Ensure the container is suitable for low temperatures and properly sealed to prevent condensation upon removal.

Q2: Does the position of the fluorine atom relative to the amine group affect stability?

A2: Yes, the position of the fluorine atom is a critical determinant of stability.

  • α-Fluoroamines: As discussed, these are often the most unstable due to the potential for dehydrofluorination.[2][3][4]

  • β-Fluoroamines: These are generally more stable than their α-counterparts. However, they can still be susceptible to elimination reactions to form enamines, especially under basic conditions.

  • γ- and δ-Fluoroamines: As the fluorine atom moves further from the amine, its direct electronic influence on the nitrogen lone pair decreases, and stability generally increases.

Q3: Can I use standard purification techniques like silica gel chromatography for fluorinated amines?

A3: Yes, silica gel chromatography can often be used, but with some important considerations:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of highly sensitive amines. You can use silica gel that has been neutralized by washing with a solution of triethylamine in your eluent system.

  • Tailing: The basic nature of amines can lead to significant tailing on silica gel. Adding a small amount of a volatile base like triethylamine or ammonia to the eluent can help to obtain sharper peaks.

  • On-Column Decomposition: For extremely unstable compounds, on-column decomposition can be a major issue. In these cases, consider alternative purification methods such as crystallization, distillation (if the compound is volatile and thermally stable), or preparative thin-layer chromatography (prep-TLC).

Q4: Why is my fluorination reaction to synthesize a fluorinated amine failing or giving low yields?

A4: The success of a fluorination reaction depends on several factors. Here are some common reasons for failure and what to check:

  • Anhydrous Conditions: Many fluorinating reagents are extremely sensitive to moisture.[11] Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.

  • Reagent Quality: The activity of your fluorinating agent can degrade over time. It's important to use a fresh or properly stored reagent.

  • Temperature Control: Many fluorination reactions are highly exothermic and require careful temperature control, often starting at low temperatures (-78 °C or 0 °C).[11]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent side reactions with oxygen or moisture.[11]

References

  • The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition - Benchchem.
  • Fluorinated Amines - Organofluorine / Alfa Chemistry.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints.
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate.
  • Full article: The role of fluorine in medicinal chemistry.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.
  • 5 Key Basicity Trends of Amines - Master Organic Chemistry.
  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
  • α-Fluoroamines - Enamine.
  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
  • α-Fluoroamines: Myth or Reality? - ChemRxiv.
  • The Dark Side of Fluorine - PMC.
  • α-Fluoroamines: Myth or Reality? - ChemRxiv.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Instructions and Guidelines for Chemical Storage and Handling - IEDU.

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Validation & Comparative

A Comparative Guide to the X-ray Crystallography of (1R,2R)-2-Fluorocyclopentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the crystallographic analysis of (1R,2R)-2-fluorocyclopentan-1-amine derivatives. As a class of compounds with significant potential in medicinal chemistry, understanding their three-dimensional structure is paramount for rational drug design. The strategic introduction of a fluorine atom can profoundly influence molecular conformation, crystal packing, and, consequently, the physicochemical and pharmacological properties of these molecules.[1] While specific crystallographic data for a wide range of (1R,2R)-2-fluorocyclopentan-1-amine derivatives is not extensively published, this guide will provide a robust framework for their analysis, drawing upon established crystallographic principles and data from analogous fluorinated organic compounds.

The Significance of Fluorine in Cyclopentylamine Scaffolds

The incorporation of fluorine into small molecule drug candidates is a widely utilized strategy in medicinal chemistry.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can lead to:

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the neighboring amine group, which can be crucial for optimizing a drug's pharmacokinetic profile.[1]

  • Conformational Control: The gauche effect, an electrostatic attraction between the electronegative fluorine and a positively charged nitrogen in the ammonium salt form, can significantly influence the conformational preferences of the molecule.[2][3][4]

Understanding how these effects manifest in the solid state through X-ray crystallography provides invaluable insights for structure-activity relationship (SAR) studies.

Experimental Workflow: From Molecule to Crystal Structure

The successful crystallographic analysis of (1R,2R)-2-fluorocyclopentan-1-amine derivatives hinges on a meticulous experimental workflow. Each step is critical for obtaining high-quality crystals and, subsequently, an accurate crystal structure.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Derivative Synthesis Purification Chromatography/Recrystallization Synthesis->Purification High Purity is Crucial Screening High-Throughput Screening Purification->Screening Optimization Vapor Diffusion, Slow Evaporation Screening->Optimization Identify Optimal Conditions Mounting Crystal Mounting Optimization->Mounting DataCollection Data Collection Mounting->DataCollection Cryo-protection may be needed Solution Structure Solution (e.g., Direct Methods) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

A generalized workflow for the X-ray crystallographic analysis of small molecules.
Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Synthesize the desired (1R,2R)-2-fluorocyclopentan-1-amine derivative.

    • Purify the compound to >98% purity using techniques such as column chromatography or recrystallization. High purity is essential for successful crystallization.

  • Crystal Growth:

    • Screening: Employ high-throughput screening methods to test a wide range of solvents, precipitants, and temperatures.

    • Optimization: Once initial hits are identified, optimize crystal growth using methods like:

      • Vapor Diffusion (Hanging or Sitting Drop): This is often the most successful method for obtaining high-quality single crystals.[5] A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.

      • Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • X-ray Data Collection:

    • Crystal Selection and Mounting: Select a single, well-formed crystal and mount it on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is often cryo-protected to prevent ice formation.[6]

    • Diffraction Experiment: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[7] This diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson methods.

    • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and occupancies.

    • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Analysis: What to Expect in the Crystal Structures

While a direct comparison awaits experimental data, we can predict key structural features and how different derivatives might compare based on established principles of stereochemistry and intermolecular interactions.

Conformational Analysis

The cyclopentane ring is not planar and adopts a puckered conformation, typically an envelope or a twist form. The presence of the fluorine and amine substituents at the 1 and 2 positions will significantly influence the preferred conformation. In the protonated (ammonium) form, a strong gauche interaction between the fluorine and the ammonium group is expected due to favorable electrostatic interactions.[2][3][4] This can lock the cyclopentane ring into a specific pucker.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of intermolecular interactions. The nature and strength of these interactions will dictate the overall crystal lattice.

Intermolecular Interactions Amine Amine (N-H) Fluorine Fluorine (C-F) Amine->Fluorine N-H...F Hydrogen Bond Carbonyl Carbonyl (C=O) (e.g., in an amide derivative) Amine->Carbonyl N-H...O Hydrogen Bond Aromatic Aromatic Ring (if present) Aromatic->Fluorine C-H...F Interaction Aromatic->Aromatic π-π Stacking

Potential intermolecular interactions in the crystal structures of derivatives.
  • N-H...F and N-H...N Hydrogen Bonds: The amine group is a strong hydrogen bond donor and can interact with the fluorine atom of a neighboring molecule or the nitrogen of another amine.

  • C-H...F Interactions: These weaker hydrogen bonds are also expected to play a role in the crystal packing.[8][9]

  • Impact of Derivatives:

    • Amide Derivatives: The introduction of a carbonyl group provides a strong hydrogen bond acceptor (C=O), which will likely compete with the fluorine atom in forming hydrogen bonds with the amine.

    • Aromatic Derivatives: The presence of aromatic rings can lead to π-π stacking and C-H...π interactions, further influencing the crystal packing.[10][11]

Comparative Data Table (Hypothetical)

This table illustrates the type of data that would be collected and how it could be used for comparison. The values are hypothetical but representative.

DerivativeSpace GroupUnit Cell Dimensions (Å, °)Key Torsion Angle (F-C-C-N) (°)Dominant Intermolecular Interactions
Parent Amine HCl Salt P2₁a=6.1, b=8.2, c=10.5, β=95~65N-H...Cl, N-H...F
N-acetyl Derivative P2₁2₁2₁a=7.3, b=9.1, c=12.4~70N-H...O=C, C-H...F
N-benzoyl Derivative P-1a=8.9, b=10.2, c=11.8, α=85, β=92, γ=101~68N-H...O=C, π-π stacking

Conclusion

The X-ray crystallographic analysis of (1R,2R)-2-fluorocyclopentan-1-amine derivatives is a powerful tool for understanding their three-dimensional structure and the subtle interplay of forces that govern their solid-state behavior. By following a rigorous experimental workflow and carefully analyzing the resulting crystal structures, researchers can gain critical insights into the conformational preferences and intermolecular interactions of these medicinally important compounds. This knowledge is essential for the rational design of new and improved therapeutic agents.

References

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2025). Physical Chemistry Chemical Physics.
  • Loiseau, T., et al. (2002). Utilization of Cyclopentylamine as Structure-Directing Agent for the Formation of Fluorinated Gallium Phosphates Exhibiting Extra-Large-Pore Open Frameworks with 16-ring (ULM-16) and 18-ring Channels (MIL-46).
  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). Royal Society of Chemistry.
  • Thalladi, V. R., et al. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 3(6), 999-1005.
  • Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(8), 2836-2845.
  • Terra, W. R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877-882.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints.
  • Al-Rawashdeh, N. A. F., et al. (2023). Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins. bioRxiv.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2018).
  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). Beilstein Journal of Organic Chemistry.
  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. (2014). Beilstein Journal of Organic Chemistry.
  • X-Ray Crystallography. (n.d.). University of Texas Medical Branch.

Sources

comparison of fluorinated vs non-fluorinated cyclopentylamines in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Comparison of Fluorinated vs. Non-Fluorinated Cyclopentylamines in Drug Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers

Executive Summary: The Fluorine Pivot in C5 Scaffolds

In modern medicinal chemistry, the cyclopentyl ring serves as a critical surrogate for proline or phenyl rings, offering unique vector control of substituents. However, the non-fluorinated cyclopentylamine (CPA) often suffers from metabolic liability (rapid P450 oxidation) and high basicity (pKa ~10.6), which can limit membrane permeability and increase off-target hERG binding.

The introduction of fluorine—specifically at the C3 position—transforms this scaffold. Fluorinated cyclopentylamines (F-CPAs) are not merely "blocked" analogs; they are conformationally distinct entities. Through the fluorine gauche effect , the ring pucker is locked, altering the vector of the amine group and potentially enhancing receptor affinity while simultaneously modulating pKa and lipophilicity.

This guide objectively compares the performance of CPA against its 3-fluoro (3-F-CPA) and 3,3-difluoro (3,3-dF-CPA) counterparts, providing experimental workflows to validate these effects in your own pipeline.

Part 1: Physicochemical & Structural Divergence

The decision to fluorinate should be data-driven. The table below summarizes the shift in core properties when moving from the parent scaffold to fluorinated analogs.

Table 1: Comparative Profile of Cyclopentylamines
FeatureCyclopentylamine (CPA) 3-Fluoro-CPA (Mono) 3,3-Difluoro-CPA (Gem) Drug Design Impact
Basicity (pKa) ~10.6 (High)~9.2 – 9.6~8.8 – 9.1Lower pKa improves neutral fraction at physiological pH, enhancing passive permeability.
LogD (pH 7.4) Baseline+0.2 to +0.5+0.4 to +0.8Fluorine increases lipophilicity vs. H, but "polar hydrophobicity" maintains solubility.[1]
Conformation Flexible (Envelope flip)Biased Envelope Rigid/Locked 3-F introduces a strong gauche preference; 3,3-dF locks the ring pucker, reducing entropic penalty upon binding.[1]
Metabolic Liability High (C3 oxidation)ModerateLow (Blocked)C3 is the primary site of CYP450 hydroxylation; fluorination blocks this soft spot.
The Mechanistic Driver: The Fluorine Gauche Effect

Unlike cyclohexane (chair), the cyclopentane ring exists in a dynamic "envelope" equilibrium.

  • In CPA: The ring rapidly flips between conformations, creating an "entropic penalty" when the drug must freeze into a specific shape to bind a protein.

  • In 3-F-CPA: The C–F bond aligns gauche (60°) to the adjacent C–C bonds to maximize

    
     hyperconjugation. This stereoelectronic force biases the ring into a specific envelope pucker, pre-organizing the amine vector for binding.
    

Part 2: Decision Logic & Visualization

When should you deploy the fluorinated scaffold? Use the following logic flow to determine the necessity of F-CPA in your SAR (Structure-Activity Relationship) campaign.

DrugDesignLogic Start Start: Lead Optimization (Cyclopentylamine Scaffold) Check_Metab Is Metabolic Clearance (Cl_int) High? Start->Check_Metab Check_Site Is C3 the Soft Spot? Check_Metab->Check_Site Yes Check_pKa Is Permeability/hERG an issue? Check_Metab->Check_pKa No Check_Site->Check_pKa No (Oxidation elsewhere) Action_Gem Synthesize 3,3-difluoro-CPA (Blocks Metabolism + Lowers pKa) Check_Site->Action_Gem Yes (Oxidation at C3) Check_pKa->Action_Gem High pKa / Low Perm Action_Mono Synthesize 3-fluoro-CPA (Conformational Scan) Check_pKa->Action_Mono Need Potency Boost (Pre-organization) Action_None Retain CPA / Methyl-scan Check_pKa->Action_None Properties Optimal

Figure 1: Decision tree for incorporating fluorinated cyclopentylamines based on ADME/Tox liabilities.

Part 3: Experimental Protocols

To validate the advantages of the fluorinated scaffold, you must synthesize the building block and experimentally verify the pKa shift.

Protocol A: Synthesis of 3,3-Difluorocyclopentan-1-amine (HCl Salt)

Objective: Convert a ketone precursor to the gem-difluoro amine, avoiding elimination side products.

Reagents:

  • 3-oxocyclopentanecarboxylic acid (Starting Material)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • DPPA (Diphenylphosphoryl azide)[2]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Deoxofluorination:

    • Dissolve 3-oxocyclopentanecarboxylic acid ethyl ester (1.0 eq) in anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise. Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability.

    • Allow to warm to RT and stir for 16h.

    • Quench: Pour slowly into saturated

      
       (gas evolution!). Extract with DCM, dry (
      
      
      
      ), and concentrate.[1]
  • Hydrolysis:

    • Treat the ester with LiOH (2 eq) in THF/Water (1:1) for 4h to yield 3,3-difluorocyclopentanecarboxylic acid.

  • Curtius Rearrangement (Carboxylic Acid

    
     Amine): 
    
    • Dissolve the acid in Toluene. Add

      
       (1.2 eq) and DPPA (1.1 eq).
      
    • Heat to 80°C for 2h (formation of isocyanate).

    • Add tert-butanol (excess) and reflux for 12h to form the Boc-protected amine.

  • Deprotection:

    • Stir Boc-amine in 4M HCl/Dioxane for 2h. Precipitate with ether to collect 3,3-difluorocyclopentan-1-amine hydrochloride .[1]

Protocol B: Comparative pKa Determination

Objective: Quantify the basicity reduction caused by fluorination.

  • Setup: Prepare 10 mM solutions of CPA, 3-F-CPA, and 3,3-dF-CPA in water.

  • Titration: Use a potentiometric titrator (e.g., Sirius T3). Titrate from pH 2 to pH 12 using 0.1 M KOH.

  • Data Analysis: Plot the first derivative of the titration curve. The inflection point represents the pKa.

    • Expectation: CPA (~10.6) > 3-F-CPA (~9.4) > 3,3-dF-CPA (~8.9).

  • Validation: Verify structural integrity post-titration using

    
    F-NMR (ensure no defluorination occurred at extreme pH).
    

Part 4: Conformational Landscape Visualization

The diagram below illustrates the "Envelope Lock" mechanism. In the non-fluorinated ring, the envelope flap flips freely. In the fluorinated analog, the flap is pinned to satisfy the gauche effect.

Conformation cluster_0 Energy Landscape CPA_Flip CPA (Dynamic Flip) F_Gauche 3-F-CPA (Gauche Locked) CPA_Flip->F_Gauche Fluorination (Stereoelectronic Control) Binding Receptor Fit CPA_Flip->Binding High Entropy Cost (Must freeze flip) F_Gauche->Binding Low Entropy Cost (Pre-organized)

Figure 2: The entropic advantage of fluorinated scaffolds. The "Gauche Locked" conformation reduces the energy penalty required to bind to the receptor.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries. BenchChem Protocols. Link

  • Jeffries, B., Wang, Z., et al. (2020).[1][4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[4][5][6] Beilstein Journal of Organic Chemistry, 16, 2141–2150.[5][6] Link

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated Cyclopentylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has emerged as a powerful tool for optimizing the pharmacological profile of therapeutic candidates. Its unique electronic properties, small size, and high electronegativity allow for subtle yet profound modulations of a molecule's bioactivity.[1][2] This guide provides an in-depth comparison of fluorinated and non-fluorinated cyclopentylamine analogs, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals. While direct comparative data for cyclopentylamine analogs is limited in publicly available literature, we will draw upon robust data from the closely related cyclopropylamine analogs to illustrate the transformative impact of fluorination.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can dramatically alter its properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[3][4][5][6]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and the blood-brain barrier. The effect is context-dependent, with single fluorine substitutions often increasing lipophilicity while polyfluorination can decrease it.[7]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can result in increased binding affinity and, in some cases, a shift in selectivity towards a different target.[1][8]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

These principles are not merely theoretical; they have been successfully applied in the development of numerous approved drugs across various therapeutic areas.

Comparative Bioactivity: A Case Study in Monoamine Oxidase Inhibition

To illustrate the profound impact of fluorine substitution, we will examine the bioactivity of fluorinated phenylcyclopropylamines, close structural analogs of cyclopentylamines, as inhibitors of monoamine oxidases (MAO). MAO-A and MAO-B are important enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases.[9]

A pivotal study demonstrated that the fluorination of 1-phenylcyclopropylamine, a known selective inhibitor of MAO-B, led to a remarkable shift in its biological activity. The introduction of a single fluorine atom at the 2-position of the cyclopropane ring not only increased the overall inhibitory potency but also reversed the selectivity towards MAO-A.[1][8]

CompoundFluorine SubstitutionMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
1-PhenylcyclopropylamineNone>10,000250MAO-B Selective
(trans)-2-Fluoro-1-phenylcyclopropylaminetrans to phenyl8.51,200MAO-A Selective
(cis)-2-Fluoro-1-phenylcyclopropylaminecis to phenyl15.22,500MAO-A Selective

Table 1: Comparative MAO inhibitory activity of fluorinated and non-fluorinated phenylcyclopropylamine analogs. Data extracted from literature.[1][8]

This dramatic shift in selectivity highlights the power of fluorine substitution to fine-tune the interaction of a small molecule with its biological target. The increased potency of the fluorinated analogs is also a significant finding, demonstrating that fluorine can enhance binding affinity. Interestingly, geminal difluoro-substitution at the same position resulted in a 100-fold decrease in potency, underscoring the importance of the precise placement and number of fluorine atoms.[8]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic fluorinated cyclopentylamine analog and for the in vitro evaluation of MAO inhibition and metabolic stability.

Synthesis of 2-Fluorocyclopentylamine (A Representative Protocol)

This protocol outlines a general strategy for the synthesis of a monofluorinated cyclopentylamine.

cluster_0 Step 1: Fluorination of Cyclopentanone cluster_1 Step 2: Reductive Amination A Cyclopentanone C 2-Fluorocyclopentanone A->C Reaction B Electrophilic Fluorinating Agent (e.g., Selectfluor®) B->C Reagent D 2-Fluorocyclopentanone G 2-Fluorocyclopentylamine D->G Reaction E Ammonia or Ammonium Salt E->G Reagent F Reducing Agent (e.g., NaBH3CN) F->G Reagent

Caption: Synthetic workflow for 2-Fluorocyclopentylamine.

Step 1: Synthesis of 2-Fluorocyclopentanone

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise at room temperature. Rationale: Selectfluor® is a safe and effective electrophilic fluorinating agent for the α-fluorination of ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-fluorocyclopentanone.

Step 2: Reductive Amination to 2-Fluorocyclopentylamine

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorocyclopentanone (1.0 eq) in methanol.

  • Addition of Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent suitable for reductive amination, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq), portion-wise at 0 °C. Rationale: Sodium cyanoborohydride is a mild and selective reducing agent for imines formed in situ.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS. Once complete, carefully acidify the reaction mixture with HCl and then basify with a strong base (e.g., NaOH) to pH > 12. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, filter, and concentrate. Purify the crude amine by distillation or column chromatography to yield 2-fluorocyclopentylamine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a high-throughput method for determining the inhibitory potency of compounds against MAO-A and MAO-B.

cluster_0 Assay Principle cluster_1 Experimental Workflow A MAO Enzyme C H2O2 Production A->C Oxidative Deamination B Substrate (e.g., p-Tyramine) B->C E Fluorescent Product C->E Detection D HRP + Dye Reagent D->E F Prepare Reagents and Compound Dilutions G Incubate MAO Enzyme with Inhibitor F->G H Add Substrate and Detection Reagents G->H I Incubate and Read Fluorescence H->I J Calculate IC50 I->J

Caption: MAO inhibition assay workflow.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO enzymes, substrate, HRP, and dye reagent in assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Enzyme-Inhibitor Incubation: To the wells of the microplate, add the MAO enzyme (A or B) and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and dye reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes), protected from light. Measure the fluorescence intensity using a plate reader (e.g., excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

cluster_0 Experimental Workflow A Incubate Compound with Liver Microsomes and NADPH B Quench Reaction at Different Time Points A->B C Analyze Remaining Parent Compound by LC-MS/MS B->C D Determine Half-life (t1/2) and Intrinsic Clearance (CLint) C->D

Caption: Metabolic stability assay workflow.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Ice-cold acetonitrile (quenching solution)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer at 37 °C. Add the test compound (at a final concentration typically 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system. Rationale: Liver microsomes contain a high concentration of CYP enzymes, and NADPH is a necessary cofactor for their activity.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, offering a powerful approach to enhance the bioactivity and pharmacokinetic properties of drug candidates. The case study of fluorinated phenylcyclopropylamines as MAO inhibitors provides a compelling example of how this single-atom substitution can dramatically increase potency and even reverse target selectivity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the impact of fluorination on their own cyclopentylamine analogs and other small molecules. As synthetic methodologies for fluorination continue to advance, the rational design of fluorinated compounds will undoubtedly play an increasingly vital role in the development of next-generation therapeutics.

References

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.
  • Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2385-2392.
  • Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Gill, A., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2136-2144.
  • Altman, R. A., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • Cobb, S. L., et al. (2025). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ChemBioChem.
  • Haufe, G., et al. (2010). Fluorinated and non-fluorinated phenylcycloalkylamines.
  • El-Damasy, A. K., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 5021.
  • O'Hagan, D. (2008). Fluorine substituent effects (on bioactivity).

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Navigating the Labyrinth of Bioactive Scaffolds: A Comparative Analysis of Compounds Derived from (1R,2R)-2-Fluorocyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Biological Activity and Contextualizing Performance

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The cyclopentanamine framework, particularly when stereochemically defined and functionalized with fluorine, offers a compelling entry point for accessing novel chemical space. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using the chiral building block, (1R,2R)-2-fluorocyclopentan-1-amine. We will dissect the available data, contextualize it against relevant alternatives, and provide the experimental frameworks necessary for rigorous validation.

The Strategic Advantage of the 2-Fluorocyclopentanamine Moiety

The introduction of a fluorine atom into a carbocyclic scaffold is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. The (1R,2R) stereochemistry of the 2-fluorocyclopentan-1-amine provides a rigid, three-dimensional presentation of the amine functionality, which can be crucial for specific interactions with biological targets. This defined stereochemistry allows for the exploration of structure-activity relationships (SAR) with a high degree of precision.

Biological Activities of Derivatives: A Survey of the Landscape

While the direct use of (1R,2R)-2-fluorocyclopentan-1-amine as a starting material for a wide range of reported biologically active compounds is not extensively documented in publicly available literature, we can infer its potential by examining the activity of closely related fluorinated cyclic amines and amino acids. These studies provide a valuable proxy for the types of biological activities that could be expected from its derivatives.

PET Imaging Agents for Oncology

A significant area of investigation for fluorinated cyclic amino acids is in the development of Positron Emission Tomography (PET) imaging agents for detecting tumors. For instance, analogs such as (1R,2S)-anti-2-FACPC have shown promise in preclinical models for imaging gliosarcoma, demonstrating a preference for transport via the large neutral amino acid transporter (System L).[1] This suggests that derivatives of (1R,2R)-2-fluorocyclopentan-1-amine could be explored for similar applications, potentially offering altered pharmacokinetics or tumor-to-background ratios.

Potential as Antimicrobial Agents

The broader class of cyclic amines and their derivatives has been investigated for antimicrobial properties. While direct evidence for (1R,2R)-2-fluorocyclopentan-1-amine derivatives is scarce, the general principle of using functionalized alicyclic scaffolds in antibiotic design is well-established. For comparison, novel classes of antibiotics like cystobactamids and chelocardins have demonstrated potent activity against multidrug-resistant (MDR) bacteria.[2] Any new compounds derived from the target amine would need to be evaluated against these and other established antibiotics.

Comparative Analysis: Key Performance Metrics

To rigorously assess the potential of any new compound, a standardized set of in vitro and in vivo assays is essential. Below is a comparative table outlining key metrics and hypothetical data for a derivative of (1R,2R)-2-fluorocyclopentan-1-amine (termed "Compound X" for illustrative purposes) against a known competitor in the context of an anti-cancer application.

MetricCompound X (Hypothetical)Competitor (e.g., Fluciclovine F-18)Rationale
Target Affinity (Kᵢ) 15 nM25 nMLower Kᵢ indicates higher affinity for the target transporter/enzyme.
In Vitro Potency (IC₅₀) 50 nM (in 9L gliosarcoma cells)80 nM (in 9L gliosarcoma cells)Lower IC₅₀ indicates greater potency in a cell-based assay.[3]
Selectivity >100-fold vs. related transporters~50-fold vs. related transportersHigher selectivity minimizes off-target effects.
Tumor Uptake (in vivo) 5% ID/g at 1h post-injection4% ID/g at 1h post-injectionHigher tumor uptake is desirable for imaging and therapeutic efficacy.
Tumor-to-Brain Ratio 4:13:1A higher ratio indicates better contrast for brain tumor imaging.[1][4]

Experimental Protocols for Biological Validation

The following are detailed, step-by-step methodologies for key experiments required to validate the biological activity of novel compounds derived from (1R,2R)-2-fluorocyclopentan-1-amine.

In Vitro Cell-Based Uptake Assay

This protocol is designed to assess the uptake of a radiolabeled compound into cancer cells, a critical step in validating its potential as a PET imaging agent or a targeted drug.

Objective: To quantify the cellular uptake of a novel compound in a relevant cancer cell line (e.g., 9L gliosarcoma).

Materials:

  • 9L gliosarcoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Radiolabeled test compound (e.g., ¹⁸F-labeled derivative)

  • Phosphate Buffered Saline (PBS)

  • Scintillation fluid and vials

  • Gamma counter

Procedure:

  • Cell Culture: Culture 9L gliosarcoma cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Uptake Experiment:

    • Wash the cells twice with warm PBS.

    • Add 500 µL of media containing the radiolabeled test compound (at a final concentration of 1 µCi/mL) to each well.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake:

    • Remove the media containing the radiolabeled compound.

    • Wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well.

    • Transfer the lysate to scintillation vials.

    • Measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of cellular protein.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation A (1R,2R)-2-fluorocyclopentan-1-amine B Coupling Reaction A->B C Purification (HPLC) B->C D Final Compound C->D E Cell-Based Uptake Assay D->E F IC50 Determination D->F G Selectivity Profiling D->G H Animal Model (e.g., 9L Gliosarcoma) D->H I Biodistribution Studies H->I J PET Imaging H->J

Caption: High-level workflow for the synthesis and biological evaluation of a novel compound.

signaling_pathway cluster_cell Tumor Cell cluster_extracellular Extracellular Space transporter Amino Acid Transporter (e.g., System L) downstream Metabolic Trapping / Downstream Effects transporter->downstream Intracellular Accumulation compound Fluorinated Cyclopentane Derivative compound->transporter Uptake compound_ext Fluorinated Cyclopentane Derivative compound_ext->transporter

Caption: Proposed mechanism of cellular uptake for a fluorinated cyclic amino acid derivative.

Conclusion and Future Directions

The strategic use of stereochemically defined and fluorinated scaffolds like (1R,2R)-2-fluorocyclopentan-1-amine holds promise for the development of novel therapeutics and diagnostic agents. While direct biological data on its derivatives is emerging, the comparative analysis with related fluorinated cyclic compounds provides a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of new chemical entities derived from this intriguing building block. Future research should focus on synthesizing a library of diverse derivatives and screening them against a wide range of biological targets to fully unlock the potential of this scaffold.

References

  • Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]

  • Kresken, M., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

  • Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. PMC. [Link]

  • PubChem. 2-Fluorocyclopentan-1-amine. PubChem. [Link]

  • Martin, R. E., et al. (2010). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]

  • Smee, D. F., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy. [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. [Link]

  • PubChem. (1R,2S)-2-Fluorocyclopropan-1-amine. PubChem. [Link]

  • Sztanke, K., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]

  • McConathy, J., et al. (2010). Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma. Bioorganic & Medicinal Chemistry Letters. [Link]

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computational studies on the binding of (1R,2R)-2-fluorocyclopentan-1-amine derivatives

[1][2]

Executive Summary

In the optimization of fragment-based drug candidates, the (1R,2R)-2-fluorocyclopentan-1-amine scaffold represents a high-value bioisostere of the classic cyclopentan-1-amine.[1] This guide objectively compares the fluorinated scaffold against its non-fluorinated and stereoisomeric alternatives.

Key Finding: The introduction of the fluorine atom at the

conformational bias via the fluorine gauche effect

2

Comparative Performance Analysis

The following table synthesizes physicochemical and computational data comparing the target scaffold against its primary alternatives.

Table 1: Physicochemical & Conformational Comparison
Feature(1R,2R)-2-F-cyclopentan-1-amine Cyclopentan-1-amine (Reference)(1R,2S)-2-F-cyclopentan-1-amine
Primary Utility Bioactive conformation pre-organizationBaseline scaffoldStereochemical control
pKa (Conj.[1] Acid) ~8.8 - 9.2 (Lower basicity)~10.6 (High basicity)~9.0
Conformational Bias Strong Gauche Preference (F-C-C-N)Flexible / Envelope fluxH-bonding dependent
LogP (Lipophilicity) Moderate increase (+0.2 to +0.4 vs H)BaselineSimilar to (1R,2R)
C-F Bond Vector Equatorial/Axial (Pucker dependent)N/AOpposite vector to (1R,2R)
Metabolic Stability High (Blocks C-H oxidation at C2)Low (Susceptible to CYP oxidation)High

Expert Insight: The pKa shift of ~1.5 log units in the fluorinated derivative is critical. At pH 7.4, the non-fluorinated amine is almost exclusively protonated (


), creating a high desolvation penalty for entering hydrophobic pockets.[2] The fluorinated analog has a higher fraction of neutral species, facilitating membrane permeability and hydrophobic pocket entry.

The Fluorine Gauche Effect: Mechanistic Deep Dive

To understand the binding advantage, one must analyze the stereoelectronic effects. In 1,2-difluoroethane and



1
Mechanism[1][2][3]
  • Hyperconjugation: Donation of electron density from the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond into the low-lying 
    
    
    antibonding orbital.[1]
  • Electrostatics: Favorable dipole alignment between the C-F and C-N bonds.[1]

In the (1R,2R) trans-isomer, the rigid cyclopentane ring forces a specific "pucker" to accommodate this gauche preference, effectively locking the amine vector relative to the ring.[2] This reduces the conformational entropy of the unbound ligand.

Visualization: Computational Workflow for Binding Analysis[2]

BindingStudyWorkflowStep1Conformational Search(DFT / B3LYP)Step3Molecular Docking(Glide/Gold)Step1->Step3 BioactiveConformerStep2pKa Calculation(Jaguar/Gaussian)Step2->Step3 ProtonationStateStep4MD Simulation(100ns, Explicit Solvent)Step3->Step4 Pose StabilityStep5FEP/TI(Binding Free Energy)Step4->Step5 Sampling

Figure 1: Integrated workflow for evaluating fluorinated amine binding. Note the critical input of pKa-corrected states into docking.

Experimental & Computational Protocols

This section details the self-validating protocols required to replicate the comparative data.

Protocol A: DFT Conformational Analysis (The "Vacuum" Baseline)

Objective: Determine the energy penalty for the ligand to adopt the bioactive conformation.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT with B3LYP functional.

  • Basis Set: 6-311++G(d,p) (Must include diffuse functions for Fluorine lone pairs).[1]

  • Solvation: IEFPCM (Water) to mimic physiological bulk solvent.[1]

  • Procedure:

    • Generate 12 conformers varying the ring pucker and N-C-C-F dihedral.

    • Optimize geometry and calculate vibrational frequencies (ensure no imaginary frequencies).

    • Validation Check: The Global Minimum should exhibit a N-C-C-F dihedral of ~60° (gauche) for the (1R,2R) isomer. If the anti conformer is lowest, check your dispersion correction (e.g., GD3BJ).[2]

Protocol B: Relative Binding Free Energy (FEP)

Objective: Calculate

1
  • System Setup:

    • Force Field: OPLS4 or CHARMM36m (Crucial: Standard force fields often underestimate the C-F polarizability; ensure F parameters are optimized).

    • Box: TIP3P water, 10Å buffer.

  • Perturbation Pathway:

    • Transformation:

      
      .
      
    • Lambda (

      
      ) Windows:  12-16 windows.[1] Use "soft-core" potentials to prevent singularities when growing the Fluorine atom.
      
  • Simulation:

    • 5 ns per

      
       window (NPT ensemble, 300K, 1 bar).[2]
      
  • Analysis:

    • Use MBAR (Multistate Bennett Acceptance Ratio) to calculate free energy differences.[1]

    • Trustworthiness Check: Hysteresis between forward (

      
      ) and backward (
      
      
      ) perturbations must be < 0.5 kcal/mol.[1]

Signaling & Interaction Pathway[1]

When (1R,2R)-2-fluorocyclopentan-1-amine binds to a target (e.g., DPP-4 or a kinase hinge), the fluorine atom often engages in orthogonal multipolar interactions that hydrogen cannot.[1][2]

InteractionMapcluster_effectStereoelectronic EffectsLigand_FFluorine (C-F)Ligand_NHAmine (NH2/NH3+)Ligand_F->Ligand_NH Gauche Effect(Pre-organization)Protein_BBBackbone Carbonyl(C=O)Ligand_F->Protein_BB Orthogonal Dipole(C-F...C=O)Protein_HydHydrophobic Pocket(Phe/Trp)Ligand_F->Protein_Hyd FluorineHydrophobicityProtein_HC-H AlphaLigand_F->Protein_H Weak H-Bond(C-F...H-C)Ligand_NH->Protein_BB H-Bond (Strong)

Figure 2: Interaction map showing how Fluorine modulates intra-molecular conformation while engaging in specific intermolecular contacts.[1][3][4]

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[3][4][5][6] Beilstein Journal of Organic Chemistry. Link

  • Morgenthaler, M., et al. (2007).[1][2][7] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link[1]

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

Analysis of Structure-Activity Relationships of 2-Fluorocyclopentylamine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The introduction of fluorine into small molecule drug candidates represents a powerful strategy for modulating physicochemical and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-fluorocyclopentylamine derivatives, a scaffold with significant potential in medicinal chemistry. While direct and extensive SAR literature on this specific class of compounds is emerging, this guide synthesizes data from analogous fluorinated cycloalkylamines and cyclopentylamine derivatives to establish a predictive framework for their design and optimization. We will explore the nuanced effects of fluorine substitution on conformational preference, basicity, and target engagement, supported by experimental data from related series. Detailed synthetic protocols, comparative biological data, and logical frameworks for future design are presented to empower researchers in the development of novel therapeutics based on this promising scaffold.

Introduction: The Strategic Advantage of Fluorine in Cycloalkylamine Scaffolds

The cyclopentylamine moiety is a prevalent structural motif in a variety of biologically active compounds, including inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) and phosphodiesterase 7 (PDE7).[1][2] The rigid, three-dimensional nature of the cyclopentyl ring provides a defined orientation for the crucial amine functionality, facilitating precise interactions with biological targets. The strategic incorporation of a fluorine atom onto this scaffold, specifically at the 2-position, offers a sophisticated tool for fine-tuning molecular properties.

Fluorine's high electronegativity can profoundly influence the local electronic environment, impacting the pKa of the neighboring amine and altering hydrogen bonding capabilities.[3][4] Furthermore, the stereospecific introduction of fluorine can lock the cyclopentyl ring into preferred conformations, a phenomenon well-documented in other fluorinated cyclic systems.[5] This conformational restriction can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity. This guide will dissect these effects, providing a rationale for the design of 2-fluorocyclopentylamine derivatives as next-generation therapeutic agents.

Synthetic Strategies for 2-Fluorocyclopentylamine Derivatives

The synthesis of specific stereoisomers of 2-fluorocyclopentylamine is critical for a thorough SAR evaluation. A plausible and versatile synthetic route, adapted from established methodologies for related fluorinated cycloalkanes, is outlined below.[6]

Experimental Protocol: Synthesis of cis- and trans-2-Fluorocyclopentylamine

Step 1: Epoxidation of Cyclopentene

  • To a solution of cyclopentene in dichloromethane (CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with CH₂Cl₂.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield cyclopentene oxide.

Step 2: Regioselective Ring Opening of the Epoxide

  • Dissolve cyclopentene oxide in a suitable solvent such as tetrahydrofuran (THF).

  • Add a nitrogen nucleophile, such as sodium azide (NaN₃), and a Lewis acid catalyst.

  • Heat the reaction mixture to reflux and monitor for the formation of the azido alcohol.

  • Upon completion, cool the reaction, quench with water, and extract the product. This will yield trans-2-azidocyclopentanol.

Step 3: Fluorination with Diethylaminosulfur Trifluoride (DAST)

  • Dissolve the trans-2-azidocyclopentanol in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Slowly add DAST to the solution. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the hydroxyl-bearing carbon. This will produce cis-2-azido-1-fluorocyclopentane.

  • To obtain the trans isomer, the stereochemistry of the starting alcohol needs to be inverted prior to fluorination.

Step 4: Reduction of the Azide

  • Dissolve the fluorinated azide in methanol (MeOH).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere to reduce the azide to the primary amine.

  • Filter the catalyst and concentrate the filtrate to yield the desired 2-fluorocyclopentylamine hydrochloride salt.

Synthetic_Workflow cluster_synthesis Synthesis of 2-Fluorocyclopentylamine Derivatives start Cyclopentene epoxide Cyclopentene Oxide start->epoxide m-CPBA azido_alcohol trans-2-Azidocyclopentanol epoxide->azido_alcohol NaN₃ fluorinated_azide cis-2-Azido-1-fluorocyclopentane azido_alcohol->fluorinated_azide DAST (Sₙ2) final_product cis-2-Fluorocyclopentylamine fluorinated_azide->final_product H₂, Pd/C

Caption: Synthetic workflow for cis-2-fluorocyclopentylamine.

Structure-Activity Relationship (SAR) Analysis: A Comparative Framework

A systematic SAR study of 2-fluorocyclopentylamine derivatives would involve the synthesis and biological evaluation of a matrix of compounds, varying the stereochemistry and the substituents on the amine. Based on learnings from related compound series, we can construct a predictive SAR model.

The Critical Role of Stereochemistry

The relative orientation of the fluorine atom and the amino group (cis vs. trans) is paramount. The fluorine atom can engage in intramolecular hydrogen bonding with the ammonium group, which is known to stabilize a gauche conformation.[3][4] This conformational locking can pre-organize the ligand for optimal binding to a target, enhancing affinity.

  • cis-Isomers: The proximity of the fluorine and amine groups allows for a potential F···H-N intramolecular hydrogen bond. This can rigidify the structure and present a specific pharmacophore to the target protein.

  • trans-Isomers: In the trans configuration, such an intramolecular interaction is less likely. The biological activity of trans isomers will therefore be more dependent on other intermolecular interactions.

A direct comparison of the biological activity of the cis and trans isomers is the first and most crucial step in any SAR campaign for this scaffold.

Impact of Amine Substitution

Modification of the amine functionality provides a straightforward way to explore the binding pocket and modulate physicochemical properties.

  • Primary Amine (-NH₂): The unsubstituted amine allows for multiple hydrogen bond donor interactions and serves as a baseline for activity.

  • Secondary Amines (-NHR): The introduction of small alkyl groups (e.g., methyl, ethyl) can probe for hydrophobic pockets near the amine binding site. Larger or more complex substituents can be introduced to target specific sub-pockets. For instance, in a series of 2-phenylcyclopropylmethylamines, N-methylation and N-benzylation were explored to modulate receptor activity.[6]

  • Tertiary Amines (-NR₂): While potentially losing a key hydrogen bond donor, tertiary amines can offer improved metabolic stability and cell permeability.

  • Amides (-NHC(O)R): Acylation of the amine neutralizes its basicity and introduces a hydrogen bond acceptor. This can completely alter the binding mode and target profile, as seen in various carboxamide derivatives with anti-inflammatory properties.[7]

Hypothetical Comparative Data

To illustrate the expected SAR trends, the following table presents hypothetical data for a series of 2-fluorocyclopentylamine derivatives, assuming a generic enzyme inhibition assay.

Compound IDStereochemistryR¹ (on Amine)R² (on Amine)IC₅₀ (nM) (Hypothetical)Rationale for Predicted Activity
1a cisHH50Favorable conformation due to F···H-N interaction.
1b transHH250Lack of conformational stabilization.
2a cisCH₃H25Methyl group occupies a small hydrophobic pocket.
2b transCH₃H150Suboptimal fit without conformational pre-organization.
3a cisBenzylH100Bulky benzyl group may cause steric hindrance.
4a cisC(O)CH₃H>10,000Loss of basicity and key H-bond donor interaction.

This predictive table underscores the importance of a systematic approach to derivatization, starting with the core stereochemistry and then exploring the amine substituents.

SAR_Logic cluster_sar SAR Decision Tree for 2-Fluorocyclopentylamine Derivatives cluster_stereo Stereochemistry cluster_amine_mod Amine Modification (for active stereoisomer) start Core Scaffold 2-Fluorocyclopentylamine stereo cis-Isomer Potentially higher activity due to conformational lock trans-Isomer Lower baseline activity expected start:f1->stereo amine_mod Primary (-NH₂) Baseline Secondary (-NHR) Probe hydrophobic pockets Amide (-NHCOR) Alter binding mode stereo->amine_mod

Caption: Logical flow for SAR exploration.

Conclusion and Future Directions

The 2-fluorocyclopentylamine scaffold holds considerable promise for the development of novel, potent, and selective therapeutic agents. This guide has established a foundational understanding of the potential structure-activity relationships governing this class of compounds, drawing upon established principles of medicinal chemistry and data from related molecular series. The key takeaways are the critical influence of the cis vs. trans stereochemistry, likely driven by conformational effects induced by the fluorine atom, and the rich possibilities for SAR exploration through modification of the amine substituent.

Future work should focus on the synthesis of a diverse library of these derivatives and their evaluation in a range of biological assays to validate the predictive models presented here. A comprehensive understanding of their metabolic stability and pharmacokinetic profiles will also be essential for their advancement as viable drug candidates. By leveraging the subtle yet powerful effects of fluorine substitution, the 2-fluorocyclopentylamine scaffold can be a valuable addition to the medicinal chemist's toolkit.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. PubMed. [Link]

  • Conformational Analysis. University of Bath. [Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Europe PMC. [Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. ResearchGate. [Link]

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. PubMed. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed Central. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

  • Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PubMed. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. [Link]

  • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. PubMed Central. [Link]

  • Discovery of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a new series of potent phosphodiesterase 7 inhibitors. PubMed. [Link]

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Safety Operating Guide

Comprehensive Disposal & Handling Guide: (1R,2R)-2-Fluorocyclopentan-1-amine

[1][2][3][4]

Executive Summary: Immediate Action Card

Parameter Critical Data
Chemical Name (1R,2R)-2-Fluorocyclopentan-1-amine (often supplied as HCl salt)
CAS Number 2227197-40-0 (HCl salt) / 921753-35-7 (Free base)
Primary Hazards Skin/Eye Irritant (H315/H319), Harmful if Swallowed (H302).[1][2][3][4] Free base is likely Flammable and Corrosive .[2][3]
Disposal Method High-Temperature Incineration with HF Scrubbing.[1][2][3]
Prohibited ⛔ DO NOT pour down drains.[1][2][3][4] ⛔ DO NOT mix with oxidizers or acids in waste streams.[1][2][3][4] ⛔ DO NOT dispose of in standard municipal trash.[2][3]
RCRA Status Likely D001 (Ignitable - Free Base) or D002 (Corrosive).[1][2][3][4] Not P- or U-listed, but requires characteristic management.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its dual nature: the reactivity of the amine and the stability/toxicity of the organofluorine .[4]

The Two Forms

Commercially, this compound is typically stabilized as a hydrochloride salt to prevent oxidation and reduce volatility.[3][4] However, during experimental workups (e.g., extractions), the free base is generated.[3][4]

  • Form A: Hydrochloride Salt (Solid) [1][3][4]

    • State: White to off-white crystalline solid.[1][2][3]

    • Stability: Hygroscopic; stable under ambient conditions.[1][2][3][4]

    • Risk: Inhalation of dust; contact dermatitis.[2][3]

  • Form B: Free Base (Liquid/Oil) [1][3][4]

    • State: Colorless to yellow oil.[1][2][3][4]

    • Stability: Volatile; susceptible to oxidation (turns brown).[1][2][3][4]

    • Risk: High flammability (Flash point likely <60°C); Corrosive vapors.[1][2][3][4]

The Fluorine Factor

The presence of the fluorine atom at the C2 position adds a critical disposal constraint.[4] Upon combustion, the C-F bond cleaves to form Hydrogen Fluoride (HF) .[3][4]

  • Operational Implication: You cannot send this waste to a standard medical waste incinerator.[1][2][3][4] It must go to a chemical waste facility equipped with wet scrubbers (alkaline quench) to neutralize the HF gas before it exits the stack.[4]

Pre-Disposal Segregation & Storage[1][2][3]

Proper segregation is the first line of defense against "trash can fires" and toxic gas generation.[3]

Compatibility Matrix
Incompatible ClassConsequence of Mixing
Strong Oxidizers (Nitric acid, Peroxides)Fire/Explosion Risk. Amines are readily oxidized; the reaction is highly exothermic.[1][2][3][4]
Acids (Sulfuric, Hydrochloric)Exothermic Neutralization. While not explosive, mixing concentrated free base with acid generates significant heat and fumes.[3][4]
Acid Chlorides / Anhydrides Violent Reaction. Rapid amide formation releases heat and HCl gas.[2][3]
Halogenated Solvents (DCM, Chloroform)Reaction Risk. Primary amines can react with halogenated solvents over time (alkylation), potentially pressurizing containers.[1][3][4]
Container Selection[1][2][3]
  • Solid Waste (Salt): Double-bagged in polyethylene (LDPE) bags, placed inside a rigid HDPE drum.[1][2][3][4]

  • Liquid Waste (Free Base):

    • Preferred: HDPE (High-Density Polyethylene) carboys.[1][2][3][4] HDPE is resistant to the basic nature of the amine and the fluoride content.[4]

    • Acceptable: Amber glass (Type I borosilicate).[1][2][3][4] Note: Long-term storage of fluorinated amines in glass is generally safe, but if any HF generation occurs due to decomposition, glass etching is possible.[1][3][4]

Disposal Workflows

Workflow: Waste Stream Determination

This logic gate ensures the material enters the correct regulatory path.[4]

WasteStreamcluster_warningCRITICAL SEGREGATIONStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid (HCl Salt / Contaminated PPE)StateCheck->SolidLiquidLiquid (Free Base / Mother Liquor)StateCheck->LiquidSolidStreamSolid Chemical Waste(Tag: Toxic, Irritant)Solid->SolidStreamLiquidCheckSolvent Composition?Liquid->LiquidCheckDisposalActionDISPOSAL ACTION:High-Temp Incineration(w/ HF Scrubber)SolidStream->DisposalActionHalogenatedHalogenated Solvent Mix(DCM, Chloroform)LiquidCheck->HalogenatedContains >2% HalogensNonHalogenatedNon-Halogenated Solvent Mix(MeOH, EtOAc)LiquidCheck->NonHalogenatedTrace/No HalogensHalogenated->DisposalActionNonHalogenated->DisposalActionWarningDO NOT MIX WITH:- Oxidizers- Strong Acids

Figure 1: Decision logic for segregating (1R,2R)-2-fluorocyclopentan-1-amine waste streams.

Protocol: Handling Spills

Scenario: A 5g bottle of the solid HCl salt shatters on the bench, or 10mL of free base solution spills.

  • Evacuate & Ventilate:

    • If the free base (liquid) spills, vapors may be irritating.[3][4] Clear the immediate area.[2][3][4][5]

    • Ensure fume hood sashes are lowered or lab ventilation is maxed.[1][2][3][4]

  • PPE Upgrade:

    • Standard nitrile gloves are generally sufficient for incidental contact (splash protection), but double-gloving is recommended.[1][2][3][4]

    • Wear safety goggles (not just glasses) due to the eye irritation hazard (H319).[1][3][4]

  • Containment & Cleanup:

    • For Solids: Do not dry sweep (creates dust).[1][2][3][4] Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a disposal bag.[3][4]

    • For Liquids: Use a commercial organic spill pad or vermiculite .[1][2][3][4]

    • Pro-Tip: Do not use standard clay litter if the amine is concentrated; heat generation is possible.[2][3][4] Use inert absorbent pads.[1][2][3][4]

  • Decontamination:

    • Wipe the surface with a mild detergent solution (1-2% Alconox) followed by water.[1][2][3][4]

    • Do not use bleach (sodium hypochlorite) immediately.[1][2][3][4] Bleach + Amines = Chloramines (Toxic Gas).[1][2][3][4]

Regulatory & Compliance (RCRA/EPA)[1][3][4]

While (1R,2R)-2-fluorocyclopentan-1-amine is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under Characteristic Hazardous Waste rules.[1][2][3][4]

  • Ignitability (D001): Applies if you are disposing of the free base in a flammable solvent (Flash point < 60°C).[3][4]

  • Corrosivity (D002): Applies if the waste is aqueous and has a pH > 12.5 (possible with concentrated amine solutions).[1][3][4]

  • Generator Status: As a researcher, you are likely a "Small Quantity Generator" (SQG).[3][4] You must ensure the waste is labeled with:

    • The words "Hazardous Waste".[2][3][4][6]

    • The specific chemical name (no abbreviations).

    • The accumulation start date.[2][3][4]

    • Hazard checkboxes: [x] Toxic [x] Irritant [x] Flammable (if liquid).[1][2][3][4]

The "Cradle-to-Grave" Mandate: You remain liable for this chemical until it is destroyed.[1][2][3] Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) provides a Certificate of Destruction verifying incineration at a permitted facility.[3][4]

References

  • PubChem. (2025).[1][2][3][4][7] (1R,2R)-2-fluorocyclopentan-1-amine Compound Summary. National Library of Medicine.[2][3] [Link] (Note: Linked to related isomer structure for hazard verification).[1][2][3][4]

  • National Research Council. (2011).[1][2][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3][4] [Link]1][2][3]

  • US EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. United States Environmental Protection Agency.[1][2][3][4] [Link]1][2][3]

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Feasible Synthetic Routes

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